ARPP21 Human Pre-designed siRNA Set A
説明
Fyn kinase inhibito
Structure
3D Structure
特性
IUPAC Name |
1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBRWFOVCUAONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274447 | |
| Record name | 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172889-27-9 | |
| Record name | Src kinase inhibitor PP2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172889-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PP2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172889279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PP 2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PP2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK8JPC58XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Related Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While this guide focuses on the specified molecule, 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, specific experimental data for this exact compound is not extensively available in the public domain. Therefore, this document elucidates its potential mechanism of action by drawing parallels with closely related and well-characterized analogs based on the versatile pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is a cornerstone in the development of kinase inhibitors.
Introduction to the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to function as an ATP-competitive inhibitor of a wide range of protein kinases. Its structure mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity. Derivatives of this scaffold have been investigated for various therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[1][2]
Compounds such as PP1 and PP2, which share this core structure, are well-documented inhibitors of several protein tyrosine kinases, including Protein Tyrosine Kinase 6 (PTK6) and Src family kinases.[3][4] The biological activity of these molecules is often fine-tuned by the substituents at different positions of the pyrazolopyrimidine ring system.
Postulated Mechanism of Action: Kinase Inhibition
Based on its structural similarity to known kinase inhibitors, 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is hypothesized to function as an ATP-competitive inhibitor of protein kinases. The primary mechanism involves the blockade of the kinase's active site, preventing the transfer of a phosphate group from ATP to a substrate protein. This inhibition disrupts downstream signaling pathways that are crucial for cellular processes like proliferation, survival, and migration.
Primary Molecular Targets
While the precise target profile of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine requires experimental validation, potential targets based on analogs include:
-
Protein Tyrosine Kinase 6 (PTK6): Also known as Breast Tumor Kinase (Brk), PTK6 is a non-receptor tyrosine kinase overexpressed in a majority of breast cancers and other epithelial malignancies.[4] Its activity is linked to cell proliferation, migration, and invasion.[3]
-
Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases (including Src, Lck, and Fyn) are key regulators of various signaling pathways that control cell growth, differentiation, and survival.[4]
-
Discoidin Domain Receptor 1 (DDR1): A receptor tyrosine kinase activated by collagen, DDR1 is implicated in tumor progression and metastasis.[5]
Downstream Signaling Pathway Inhibition
By inhibiting kinases like PTK6, the compound can suppress the phosphorylation of key substrate proteins. A notable example is the Signal Transducer and Activator of Transcription 3 (STAT3). Inhibition of PTK6 leads to reduced phosphorylation of STAT3, which in turn blocks its dimerization, nuclear translocation, and subsequent gene transcription, ultimately hindering cancer cell proliferation.[4]
Caption: PTK6-STAT3 signaling pathway and point of inhibition.
Quantitative Data for Analog Compounds
The following table summarizes the inhibitory activities of well-characterized pyrazolo[3,4-d]pyrimidine analogs, PP1 and PP2, against various kinases. This data provides a reference for the potential potency of the title compound.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| PP1 | Lck | 5 | In vitro kinase assay | [4] |
| Fyn | 6 | In vitro kinase assay | [4] | |
| Src | 170 | In vitro kinase assay | [4] | |
| PP2 | Lck | 4 | In vitro kinase assay | [4] |
| Fyn | 5 | In vitro kinase assay | [4] | |
| Compound 6c | DDR1 | 44 | Kinase inhibition assay | [5] |
Experimental Protocols for Mechanism of Action Studies
To elucidate the precise mechanism of action for 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a series of experiments would be required.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 value of the compound against a panel of purified kinases.
-
Methodology:
-
Recombinant human kinases (e.g., PTK6, Src, DDR1) are incubated with the compound at various concentrations in a kinase buffer.
-
A specific substrate peptide and ATP (often radiolabeled [γ-³²P]ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as scintillation counting or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Phosphorylation Assay
-
Objective: To confirm target engagement in a cellular context by measuring the inhibition of substrate phosphorylation.
-
Methodology:
-
Select a cell line that overexpresses the target kinase (e.g., T-47D breast cancer cells for PTK6).[3]
-
Culture the cells and treat them with varying concentrations of the compound for a specified duration.
-
Lyse the cells to extract total protein.
-
Perform Western blotting using primary antibodies specific for the phosphorylated form of a known substrate (e.g., anti-phospho-STAT3) and for the total amount of the substrate protein.
-
Quantify the band intensities to determine the reduction in phosphorylation relative to a vehicle-treated control.
-
Cell Proliferation Assay
-
Objective: To assess the functional downstream effect of kinase inhibition on cell viability and growth.
-
Methodology:
-
Seed cells (e.g., HCT-116 or MDA-MB-231 for DDR1) in 96-well plates and allow them to adhere.[5]
-
Treat the cells with a range of compound concentrations.
-
After an incubation period (e.g., 72 hours), assess cell viability using a reagent such as MTT, XTT, or CellTiter-Glo.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Other Potential Mechanisms of Action
While kinase inhibition is the most probable mechanism, the pyrazolo[3,4-d]pyrimidine scaffold has been associated with other biological activities. For instance, certain derivatives have been identified as ligands for the sigma-1 receptor, a unique molecular chaperone involved in cellular stress responses and pain signaling.[6] This highlights the versatility of the scaffold and suggests that a comprehensive profiling of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine against a broader range of targets is warranted for a complete understanding of its biological effects.
Conclusion
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a class of compounds with a high potential for ATP-competitive kinase inhibition. Its mechanism of action is likely centered on the suppression of oncogenic kinases such as PTK6, Src, or DDR1, leading to the blockade of downstream signaling pathways essential for cancer cell proliferation and survival. The provided experimental frameworks offer a clear path for the empirical validation of its specific molecular targets and cellular effects. Further investigation is necessary to fully characterize its pharmacological profile and therapeutic potential.
References
- 1. Buy N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (EVT-2879610) | 890886-38-1 [evitachem.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of the PP2 Src Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of PP2, a pivotal small molecule inhibitor of the Src family of tyrosine kinases. Since its initial description, PP2 has become an indispensable chemical tool for dissecting the intricate roles of Src kinases in a myriad of cellular processes, from signal transduction to cell proliferation and migration. This document details the seminal research that led to its identification, its biochemical and cellular characterization, and the key experimental protocols that have been instrumental in its study. Included are structured data on its inhibitory activity, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Emergence of a Selective Src Kinase Inhibitor
The proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src activity has been implicated in the development and progression of various human cancers, making it a prime target for therapeutic intervention.[2] The development of small molecule inhibitors targeting kinases has revolutionized cancer therapy and biological research. In this context, the discovery of PP2, a pyrazolopyrimidine derivative, marked a significant milestone. PP2 was one of the first potent and selective inhibitors of the Src family of kinases to be identified, providing researchers with a powerful tool to probe the function of these critical enzymes.[3]
Discovery and History: A Timeline of a Key Chemical Probe
The journey of PP2 began in the mid-1990s with a focused effort to identify selective inhibitors of Src family kinases. The seminal work by Hanke et al. in 1996, titled "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor," introduced PP2 to the scientific community.[3] This research laid the groundwork for its widespread adoption as a go-to chemical probe for studying Src-dependent signaling.
The discovery of PP2 was part of a broader effort in the pharmaceutical and academic sectors to develop kinase inhibitors. The pyrazolopyrimidine scaffold, from which PP2 is derived, was identified as a promising chemical starting point for targeting the ATP-binding pocket of kinases.[1][4][5] Subsequent studies further characterized its activity and selectivity, solidifying its role in both basic research and as a precursor for the development of more advanced kinase inhibitors.[2][6]
Mechanism of Action and Selectivity
PP2 functions as an ATP-competitive inhibitor, binding to the ATP pocket of the Src kinase domain. This binding prevents the transfer of a phosphate group from ATP to the tyrosine residues of substrate proteins, thereby inhibiting the kinase's catalytic activity.
Quantitative Inhibitory Activity
The potency and selectivity of PP2 have been extensively characterized against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for Src family members, particularly Lck and Fyn, with significantly lower potency against other tyrosine and serine/threonine kinases.
| Kinase Target | IC50 (nM) | Reference |
| Src Family Kinases | ||
| Lck | 4 | [7] |
| Fyn | 5 | [7] |
| c-Src | < 50 | [4] |
| Yes | - | - |
| Hck | 5 | [7] |
| Lyn | - | - |
| Fgr | - | - |
| Blk | - | - |
| Other Kinases | ||
| c-Abl | 325 | [8] |
| EGFR | 480 | [7] |
| ZAP-70 | > 100,000 | [7] |
| JAK2 | > 50,000 | [7] |
| Protein Kinase A (PKA) | > 100,000 | [7] |
| Csk | 730 | - |
Src Signaling Pathway
Src kinases are central nodes in numerous signaling pathways that control cell fate. Upon activation by upstream signals, such as growth factor receptors or integrins, Src phosphorylates a wide array of downstream substrates. This initiates cascades like the Ras-MAPK pathway, promoting proliferation, and the PI3K/Akt pathway, which is crucial for cell survival. PP2's inhibition of Src effectively blocks these downstream signaling events.
Experimental Protocols
The characterization of PP2 and its effects on cellular processes relies on a suite of well-established experimental techniques. Below are detailed methodologies for key assays.
In Vitro Kinase Assay using Radiolabeled ATP
This assay directly measures the catalytic activity of a purified kinase and its inhibition by a compound like PP2.[9]
Materials:
-
Purified active Src kinase
-
Specific peptide substrate for Src
-
PP2 stock solution (in DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mix containing kinase reaction buffer, purified Src kinase, and the peptide substrate.
-
Add varying concentrations of PP2 (or DMSO as a vehicle control) to the reaction mix and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km for the kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and place it in a scintillation vial with scintillation fluid.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each PP2 concentration relative to the DMSO control and determine the IC50 value.
Western Blot Analysis of Src Phosphorylation
This technique is used to assess the phosphorylation status of Src and its downstream targets in cells treated with PP2.[10][11]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PP2 stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat cells with various concentrations of PP2 or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Src or a housekeeping protein like GAPDH.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[12][13]
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
PP2 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of PP2 or DMSO.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability at each PP2 concentration compared to the DMSO-treated control cells.
Cell Migration (Scratch Wound Healing) Assay
This assay is used to study the effect of PP2 on cell migration.[14][15][16]
Materials:
-
Cell line of interest
-
6-well or 12-well cell culture plates
-
PP2 stock solution
-
Sterile pipette tips (e.g., p200)
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of PP2 or DMSO.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the rate of cell migration or the percentage of wound closure over time to determine the effect of PP2 on cell migration.
Experimental Workflow for Kinase Inhibitor Characterization
The characterization of a novel kinase inhibitor like PP2 follows a logical progression from initial biochemical screening to cellular and, ultimately, in vivo studies. This workflow ensures a thorough evaluation of the compound's potency, selectivity, and biological effects.
Conclusion and Future Perspectives
PP2 has undeniably been a cornerstone in the study of Src family kinases. Its discovery provided a much-needed tool for the specific interrogation of Src-mediated signaling pathways, contributing immensely to our understanding of their roles in health and disease. While newer, more selective, and potent inhibitors have since been developed, often building upon the pyrazolopyrimidine scaffold of PP2, it remains a widely used and valuable reagent in laboratories worldwide. The history of PP2 serves as a classic example of how the development of a selective chemical probe can profoundly impact a field of research, paving the way for new biological insights and therapeutic strategies. As our understanding of kinase signaling continues to evolve, the lessons learned from the discovery and application of PP2 will undoubtedly continue to inform the development of the next generation of targeted therapies.
References
- 1. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 3. Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. clyte.tech [clyte.tech]
- 15. axionbiosystems.com [axionbiosystems.com]
- 16. Wound healing migration assay (Scratch assay) [protocols.io]
What is the CAS number for 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine?
CAS Number: 172889-27-9
Introduction
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as PP2, is a potent and selective inhibitor of the Src family of non-receptor protein tyrosine kinases.[1] It belongs to the class of pyrazolopyrimidines and is a valuable tool in cell biology and cancer research for investigating the roles of Src kinases in various signaling pathways. This document provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental protocols.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆ClN₅ | PubChem |
| Molecular Weight | 301.78 g/mol | PubChem |
| Appearance | White to off-white solid | Wikipedia |
| Melting Point | 210 - 214 °C | Chem-Impex |
| Solubility | Soluble in DMSO (25 mg/ml) | Wikipedia |
Biological Activity and Quantitative Data
PP2 is a highly selective inhibitor of the Src family kinases, including Lck, Fyn, and Hck. It exhibits significantly less potency against other tyrosine kinases such as EGFR and is largely inactive against ZAP-70 and JAK2. Its inhibitory activity is ATP-competitive.
| Target Kinase | IC₅₀ (nM) | Cell-free/Cell-based |
| Lck | 4 | Cell-free |
| Fyn | 5 | Cell-free |
| Hck | 5 | Cell-free |
| Src | 100 | Cell-free |
| EGFR | 480 | Cell-free |
| ZAP-70 | >100,000 | Cell-free |
| JAK2 | >50,000 | Cell-free |
Data compiled from multiple sources.
The compound has also been shown to inhibit the growth of various human cancer cell lines in a dose-dependent manner.
Mechanism of Action and Signaling Pathway
PP2 exerts its biological effects by inhibiting the kinase activity of Src family members. These kinases are crucial components of multiple signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. One of the key downstream pathways affected by Src is the PI3K/Akt pathway. By inhibiting Src, PP2 prevents the activation of PI3K and the subsequent phosphorylation of Akt, leading to the inhibition of downstream pro-survival signals and the induction of apoptosis in cancer cells.
Caption: Inhibition of the Src-PI3K/Akt signaling pathway by PP2.
Experimental Protocols
Synthesis of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2)
This protocol is a representative method based on the general synthesis of 4-amino-pyrazolo[3,4-d]pyrimidines.
Step 1: Synthesis of 5-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
-
To a solution of (4-chlorobenzoyl)acetonitrile (1 equivalent) in ethanol, add tert-butylhydrazine hydrochloride (1.2 equivalents) and triethylamine (1.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pyrazole intermediate.
Step 2: Synthesis of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
To a solution of 5-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (1 equivalent) in formamide (excess), add a catalytic amount of a Lewis acid (e.g., zinc chloride).
-
Heat the reaction mixture to 150-160 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
In Vitro Kinase Assay
-
Prepare a reaction buffer containing 20 mM MOPS (pH 7.0), 10 mM MgCl₂, 1 mM EDTA, and 0.01% Brij-35.
-
Add the purified Src family kinase (e.g., Lck, Fyn) to the reaction buffer.
-
Add varying concentrations of PP2 (dissolved in DMSO) to the kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a peptide substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter to determine the extent of substrate phosphorylation.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the PP2 concentration.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of PP2 (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2) is a cornerstone tool for researchers studying Src family kinases. Its high potency and selectivity make it an invaluable reagent for dissecting the complex signaling networks that govern cellular processes and for exploring potential therapeutic strategies in diseases driven by aberrant Src kinase activity, particularly in oncology. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of this important chemical probe.
References
The Diverse Biological Activities of Pyrazolo[3,4-d]pyrimidines: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of the Anticancer, Antimicrobial, and Antiviral Properties of a Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus, a purine isostere, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of pyrazolo[3,4-d]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative structure-activity relationships, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and survival.[1][2] The structural resemblance of the pyrazolo[3,4-d]pyrimidine core to adenine allows these compounds to competitively bind to the ATP-binding sites of kinases, leading to the modulation of their enzymatic activity.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as CDK inhibitors, with a particular focus on CDK2. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
A notable study reported a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as potent CDK2 inhibitors.[4] For instance, compounds 14 and 15 from this study exhibited exceptional cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values in the nanomolar range.[4] The enzymatic inhibitory activity against CDK2/cyclin A2 for these potent compounds confirmed their mechanism of action, with IC50 values as low as 0.057 µM.[4]
Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is common in various cancers, making it an attractive therapeutic target. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (EGFR-TKIs).
One study detailed the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives that showed significant inhibitory activities against EGFR tyrosine kinase, with IC50 values as low as 0.034 µM.[5][6] These compounds also exhibited excellent broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines.[5][6]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives (CDK2 Inhibitors) [4]
| Compound | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) | HepG-2 IC50 (nM) | CDK2/cyclin A2 IC50 (µM) |
| 13 | - | - | - | 0.081 |
| 14 | 45 | 6 | 48 | 0.057 |
| 15 | 46 | 7 | 48 | 0.119 |
| Sorafenib (Control) | 144 | 176 | 19 | 0.184 |
Table 2: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives (EGFR-TK Inhibitors) [5][6]
| Compound | EGFR-TK IC50 (µM) |
| 4 | 0.054 |
| 15 | 0.135 |
| 16 | 0.034 |
Table 3: General Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives [2][3][7][8]
| Compound | Cell Line | IC50 (µM) |
| 1a | A549 (Lung) | 2.24 |
| 1d | MCF-7 (Breast) | 1.74 |
| P1 | HCT 116 (Colorectal) | 22.7 |
| P2 | HepG2 (Liver) | 40.75 |
| 10e | MCF7 (Breast) | 11 |
| VIIa | Various (57 cell lines) | 0.326 - 4.31 |
| 5 | HT1080 (Fibrosarcoma) | 96.25 |
| 7 | A549 (Lung) | 68.75 |
Antimicrobial Activity
In addition to their potent anticancer effects, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10] This dual activity is particularly advantageous in the context of cancer therapy, where patients are often immunocompromised and susceptible to infections.[9]
Antibacterial Activity
Studies have shown that certain pyrazolo[3,4-d]pyrimidines exhibit significant bacteriostatic activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[9] The mechanism of action is thought to involve the inhibition of prokaryotic kinases, which can also lead to synergistic effects when combined with conventional antibiotics like β-lactams.[9]
Antifungal Activity
Several pyrazolo[3,4-d]pyrimidine derivatives have also been screened for their antifungal properties. For example, certain compounds have shown activity against Candida albicans, a common opportunistic fungal pathogen.[11]
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected pyrazolo[3,4-d]pyrimidine derivatives.
Table 4: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives [11]
| Compound | Microorganism | MIC (µg/mL) |
| 4b | S. aureus ATCC 6538 | 185 |
| 4c | S. aureus ATCC 6538 | 78 |
| 4d | S. aureus ATCC 6538 | 156 |
| 7c | S. aureus ATCC 6538 | 78 |
| 7d | S. aureus ATCC 6538 | 102 |
| 4d | C. albicans ATCC 10231 | 312.5 |
| 7d | C. albicans ATCC 10231 | 312.5 |
Antiviral Activity
The structural similarity of pyrazolo[3,4-d]pyrimidines to purine nucleosides has also led to the investigation of their antiviral potential. A novel nucleoside analog, 4(5H)-oxo-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide, demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including adeno-, vaccinia, influenza B, paramyxo-, picorna-, and reoviruses, with 50% inhibition of virus-induced cytopathology at concentrations of 1 to 10 µM.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Pyrazolo[3,4-d]pyrimidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cells treated with pyrazolo[3,4-d]pyrimidine compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Kinase Inhibition Assays
This assay measures the amount of ATP remaining in solution following a kinase reaction.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Pyrazolo[3,4-d]pyrimidine inhibitors
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the EGFR enzyme, substrate, and buffer.
-
Add the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations to the wells of the plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
This assay follows a similar principle to the EGFR kinase assay.[12]
Materials:
-
Recombinant human CDK2/Cyclin A2 complex
-
Histone H1 as a substrate
-
ATP
-
Pyrazolo[3,4-d]pyrimidine inhibitors
-
Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the CDK2/Cyclin A2 enzyme, Histone H1 substrate, and buffer.
-
Add the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® Plus reagent.
-
Measure the luminescence.
-
Calculate the percentage of inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Pyrazolo[3,4-d]pyrimidine compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial dilution of the pyrazolo[3,4-d]pyrimidine compounds in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the microorganism at a standardized concentration.
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine derivatives and the experimental workflows are provided below using Graphviz.
Signaling Pathways
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - ProQuest [proquest.com]
- 9. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Protein Binding Affinity of the PP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of PP2, a potent and widely studied inhibitor of the Src family of non-receptor tyrosine kinases. This document details the quantitative binding data, experimental methodologies for its determination, and the signaling pathways affected by this small molecule inhibitor.
Executive Summary
PP2 is a selective, ATP-competitive inhibitor of Src family kinases, demonstrating high potency for enzymes such as Lck, Fyn, and Hck.[1] Its ability to permeate cells has made it a valuable tool in cell biology to investigate the roles of these kinases in various signaling pathways. While extensively characterized by its half-maximal inhibitory concentration (IC50), direct binding affinity measurements such as the inhibition constant (Ki) and dissociation constant (Kd) are less commonly reported in publicly available literature. This guide synthesizes the available quantitative data, outlines the key experimental protocols used to assess binding affinity, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The primary measure of PP2's potency reported in the literature is the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the available IC50 data for PP2 against a range of protein kinases.
Table 1: Binding Affinity of PP2 for Src Family Kinases
| Target Protein | IC50 (nM) | Assay Conditions |
| Lck | 4 | Cell-free assay[1][2] |
| Fyn | 5 | Cell-free assay[1][2] |
| Hck | 5 | Cell-free assay[3] |
| Src | 36 | Cell-free assay |
Table 2: Binding Affinity of PP2 for Other Kinases
| Target Protein | IC50 (nM) | Assay Conditions |
| EGFR | 480 | Cell-free assay[2][3] |
| CSK | 730 | Cell-free assay[4] |
| RIP2 | 19 | Cell-free assay |
| CK1δ | 41 | Cell-free assay |
| ZAP-70 | >100,000 | Cell-free assay[1][3] |
| JAK2 | >50,000 | Cell-free assay[1][3] |
Note: While IC50 values are valuable for determining the functional potency of an inhibitor, they are dependent on experimental conditions, particularly the concentration of ATP. Ki and Kd values provide a more direct measure of binding affinity but are not as widely reported for PP2 in the available literature.
Experimental Protocols
The determination of inhibitor binding affinity is a critical step in drug discovery and development. The following sections detail the methodologies for three key experiments used to characterize the interaction between PP2 and its target kinases.
In Vitro Kinase Assay
This method is used to measure the enzymatic activity of a kinase in the presence of an inhibitor to determine the IC50 value. A common approach is a radiometric assay using a peptide substrate.
Principle: A kinase phosphorylates a specific substrate using radiolabeled ATP (e.g., [γ-³²P]ATP). The amount of incorporated radiolabel into the substrate is proportional to the kinase activity. By measuring this activity across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.
Detailed Methodology:
-
Preparation of Kinase and Substrate:
-
Recombinant Src family kinase (e.g., Lck, Fyn) is purified.
-
A specific peptide substrate for the kinase is synthesized or purchased. A commonly used substrate for Src kinases is the [Lys19] cdc2 (6-20) NH2 peptide.
-
-
Reaction Mixture Preparation:
-
A kinase buffer is prepared, typically containing HEPES, MnCl₂, MgCl₂, and sodium orthovanadate.[2]
-
The kinase, peptide substrate, and varying concentrations of PP2 (dissolved in DMSO) are added to the kinase buffer. A control with DMSO alone is included.
-
-
Initiation of Kinase Reaction:
-
Termination and Detection:
-
The reaction is terminated by adding a stop solution, such as a boiling 2x solubilization buffer containing 10 mM non-radiolabeled ATP.[2]
-
The reaction products are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
The gel is dried and exposed to X-ray film or a phosphorimager to visualize and quantify the radiolabeled substrate.[2]
-
-
Data Analysis:
-
The intensity of the radiolabeled bands is quantified.
-
The percentage of kinase inhibition is calculated for each PP2 concentration relative to the DMSO control.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the inhibitor (ligand) is titrated into a solution of the target protein. The heat released or absorbed upon binding is measured by the ITC instrument. The magnitude of the heat change is proportional to the amount of binding that occurs with each injection.
Detailed Methodology:
-
Sample Preparation:
-
Purified, recombinant target kinase and PP2 are prepared in an identical, well-dialyzed buffer to minimize heats of dilution.
-
The concentrations of the protein and inhibitor are accurately determined.
-
-
ITC Experiment Setup:
-
The target kinase solution is loaded into the sample cell of the calorimeter.
-
The PP2 solution is loaded into the injection syringe.
-
-
Titration:
-
A series of small, precisely measured injections of the PP2 solution are made into the sample cell containing the kinase.
-
The heat change after each injection is measured and recorded as a peak. The area under each peak is integrated to determine the heat change for that injection.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure the real-time binding kinetics and affinity of molecular interactions.
Principle: One of the binding partners (the ligand, typically the kinase) is immobilized on a sensor chip surface. The other binding partner (the analyte, PP2) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected by the instrument and reported in resonance units (RU).
Detailed Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
A suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface) is selected.
-
The surface is activated, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The purified kinase is injected over the activated surface and covalently immobilized.
-
Any remaining active sites on the surface are deactivated.
-
-
Analyte Binding Measurement:
-
A running buffer that matches the buffer of the analyte solution is continuously flowed over the sensor surface to establish a stable baseline.
-
A series of concentrations of PP2 are injected over the immobilized kinase surface.
-
The association of PP2 with the kinase is monitored in real-time as an increase in RU.
-
After the injection, the running buffer is flowed over the surface again, and the dissociation of the PP2 is monitored as a decrease in RU.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways involving Src family kinases that are inhibited by PP2.
Caption: Src Kinase Signaling Pathway and Point of Inhibition by PP2.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments to determine the binding affinity of an inhibitor like PP2.
Caption: Experimental Workflow for Kinase Inhibitor Binding Affinity Determination.
Conclusion
PP2 remains a cornerstone tool for studying Src family kinase signaling. While its functional inhibition is well-documented through extensive IC50 data, a comprehensive understanding of its binding thermodynamics and kinetics would be enhanced by more widespread reporting of Ki and Kd values. The experimental protocols detailed in this guide provide a robust framework for researchers to further characterize the binding affinity of PP2 and other kinase inhibitors. The visualization of the affected signaling pathways underscores the broad cellular impact of inhibiting these key regulatory proteins. This guide serves as a valuable technical resource for scientists and professionals in the field of drug discovery and development, facilitating a deeper understanding of PP2's mechanism of action and its application in biomedical research.
References
- 1. Receptor protein-tyrosine kinase erbB-2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a potent inhibitor of the Src family of protein tyrosine kinases.
Chemical Properties and Structure
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as PP2, is a well-characterized small molecule inhibitor used extensively in cancer research and cell biology.[1][2] Its core structure consists of a pyrazolo[3,4-d]pyrimidine scaffold, which is an isostere of the adenine base found in ATP.[3] This structural feature is key to its mechanism of action as an ATP-competitive inhibitor.[4]
Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1-tert-Butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [1] |
| Synonyms | PP2, AGL 1879, 4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine | [2] |
| CAS Number | 172889-27-9 | [5] |
| Molecular Formula | C₁₅H₁₆ClN₅ | [5] |
| Molecular Weight | 301.77 g/mol | [5] |
| Appearance | White to light yellow or off-white solid/powder | [1][5] |
| Melting Point | 210 - 214 °C | [5] |
| Solubility | Soluble in DMSO (25 mg/mL) | [1] |
Structural Information
The chemical structure of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is characterized by a planar pyrazolo[3,4-d]pyrimidine bicyclic system. A 4-chlorophenyl group is attached at position 3, and a bulky tert-butyl group is present at position 1 of the pyrazole ring. An amine group is located at position 4 of the pyrimidine ring.
Chemical Structure:
Caption: 2D structure of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Note: While extensive searches were performed, specific, publicly available X-ray crystallography data for this compound could not be located. The 3D conformation can be inferred from its 2D structure and general principles of organic chemistry.
Spectral Data
¹H NMR (predicted):
-
δ 8.0-8.5 ppm (s, 1H): Proton on the pyrimidine ring.
-
δ 7.4-7.8 ppm (m, 4H): Protons on the 4-chlorophenyl ring.
-
δ 5.5-6.5 ppm (br s, 2H): Protons of the amino group.
-
δ 1.7-1.9 ppm (s, 9H): Protons of the tert-butyl group.
¹³C NMR (predicted):
-
δ ~160 ppm: Carbon of the C=N in the pyrimidine ring.
-
δ ~155 ppm: Carbon of the C-NH₂ in the pyrimidine ring.
-
δ ~150 ppm: Carbon of the pyrazole ring attached to the phenyl group.
-
δ ~130-135 ppm: Carbons of the 4-chlorophenyl ring.
-
δ ~110-120 ppm: Quaternary carbon of the pyrazole ring.
-
δ ~60 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~30 ppm: Methyl carbons of the tert-butyl group.
Mass Spectrometry (predicted):
-
[M]+: m/z 301 (and 303 due to ³⁷Cl isotope).
-
Fragmentation: Expect loss of the tert-butyl group ([M-57]+) and fragmentation of the pyrazolopyrimidine ring.
Infrared (IR) Spectroscopy (predicted):
-
~3400-3200 cm⁻¹: N-H stretching of the primary amine.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2970-2870 cm⁻¹: Aliphatic C-H stretching of the tert-butyl group.
-
~1650-1580 cm⁻¹: N-H bending of the primary amine.
-
~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching of the aromatic and heterocyclic rings.
-
~1100-1000 cm⁻¹: C-Cl stretching.
Experimental Protocols
Note: A detailed, step-by-step synthesis protocol for this specific compound is not publicly available. The following is a generalized protocol based on the synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives.[6][7]
Synthesis of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Workflow for the Synthesis:
Caption: Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidines.
Materials:
-
A suitable 3-amino-4-cyanopyrazole precursor
-
4-chlorobenzonitrile
-
tert-Butylhydrazine hydrochloride
-
A strong base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide or dimethylacetamide)
-
Reagents for workup and purification (e.g., water, ethyl acetate, hexane, silica gel)
Procedure:
-
Step 1: Cyclocondensation. To a solution of the 3-amino-4-cyanopyrazole precursor in an anhydrous polar aprotic solvent, add a suitable base portion-wise at 0 °C. After stirring for a short period, add 4-chlorobenzonitrile. Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Step 2: Introduction of the tert-butyl group. The intermediate from the previous step is reacted with tert-butylhydrazine hydrochloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloride salt. The reaction is typically heated to drive it to completion.
-
Step 3: Workup. After cooling to room temperature, the reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of dichloromethane and hexane).
Preparation of Stock Solutions for Biological Assays
Materials:
-
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of PP2 in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle heating or sonication may be applied if necessary.
-
Store the stock solution at -20 °C in small aliquots to avoid repeated freeze-thaw cycles.
Biological Activity and Signaling Pathways
PP2 is a potent and selective inhibitor of the Src family of non-receptor protein tyrosine kinases.[1] It acts as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain.[4]
Kinase Inhibitory Activity
| Kinase | IC₅₀ (nM) | Reference(s) |
| Lck | 4 | [4] |
| Fyn | 5 | [4] |
| Hck | 5 | [1] |
| Src | 100 | [] |
| EGFR | 480 | [1] |
| ZAP-70 | >100,000 | [1] |
| JAK2 | >50,000 | [1] |
Src Signaling Pathway and Inhibition by PP2
The Src family of kinases are key regulators of numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[9] They are often overexpressed or hyperactivated in various cancers.
Src Signaling Pathway:
Caption: Simplified Src signaling pathway and the inhibitory action of PP2.
Mechanism of Inhibition: PP2 exerts its inhibitory effect by binding to the ATP-binding pocket of the Src kinase domain. By occupying this site, it prevents the binding of ATP, which is essential for the kinase to phosphorylate its downstream substrates. This leads to the blockade of the entire downstream signaling cascade, ultimately inhibiting cellular responses such as proliferation, survival, and migration.
Conclusion
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2) is a valuable research tool for studying the roles of the Src family of kinases in various physiological and pathological processes. Its well-defined chemical structure and potent, selective inhibitory activity make it an important compound in the fields of cancer biology and drug discovery. This guide provides a foundational understanding of its chemical properties, a generalized approach to its synthesis, and an overview of its biological mechanism of action. Further research to obtain detailed experimental data, particularly crystallographic and comprehensive spectral information, would be beneficial for a more complete characterization of this important molecule.
References
Alternative names for 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, widely known in the scientific community as PP2. This document elucidates its alternative names, summarizes its inhibitory activity against key protein kinases, details experimental protocols for its use, and visualizes its impact on critical cellular signaling pathways. This guide is intended to serve as a valuable resource for professionals engaged in cancer research, immunology, and drug development.
Nomenclature and Identification
The compound 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine is a well-characterized small molecule inhibitor. For clarity and ease of reference within the scientific literature, it is crucial to be familiar with its various synonyms.
Table 1: Alternative Names and Identifiers
| Type | Identifier |
| Systematic Name | 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine |
| Common Name | PP2 |
| Synonyms | 1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-4-Amine[1], 4-amino-3-(4-chlorophenyl)-1-(t-butyl)-1h-pyrazolo[3,4-d]pyrimidine, AG 1879, AGL 1879 |
| CAS Number | 172889-27-9[1][2] |
| PubChem CID | 4878[3] |
| Molecular Formula | C15H16ClN5[2][3] |
| Molecular Weight | 301.77 g/mol [3] |
Mechanism of Action and Biological Activity
PP2 is a potent and selective, ATP-competitive inhibitor of the Src family of protein tyrosine kinases.[3] This family of non-receptor tyrosine kinases, which includes Src, Lck, Fyn, and Hck, plays a pivotal role in regulating a multitude of cellular processes such as cell growth, proliferation, differentiation, adhesion, and migration. Dysregulation of Src family kinase activity is frequently implicated in the development and progression of cancer.
Quantitative Inhibitory Activity
The inhibitory potency of PP2 has been quantified against various kinases, demonstrating its selectivity for the Src family. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 2: In Vitro Inhibitory Activity of PP2 against Various Kinases
| Kinase | IC50 (nM) | Notes |
| Lck | 4[4][5][6][7] | Member of the Src family. |
| Fyn | 5[4][5][6][7] | Member of the Src family. |
| Hck | 5[6][7] | Member of the Src family. |
| CSK | 730 | Moderately inhibits C-terminal Src kinase.[1] |
| EGFR | 480 | Epidermal Growth Factor Receptor; ~100-fold less potent than against Lck/Fyn.[4][7] |
| ZAP-70 | > 100,000[6][7] | Inactive. |
| JAK2 | > 50,000[6][7] | Inactive. |
Cellular Activity
PP2 exhibits significant effects in various cell-based assays, inhibiting cellular processes that are dependent on Src family kinase activity.
Table 3: Cellular IC50 Values for PP2
| Cell Line/Process | IC50 (µM) | Description of Assay |
| Human A549 cells | 0.01[4] | Growth inhibition.[4] |
| Human T cells | 0.6 | Inhibition of adhesion kinase and tyrosine phosphorylation.[4] |
| 8701-BC (human breast cancer) | 61.8 | Antiproliferative activity (MTT assay, 72 hr).[5] |
| SAOS-2 (human osteosarcoma) | 8.07 | Cytotoxicity (MTT assay, 48 hr).[5] |
| SH-SY5Y (human neuroblastoma) | 6.1 | Antiproliferative activity (XTT assay, 72 hr).[5] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted to investigate the effects of PP2.
In Vitro Kinase Assay (Immunoprecipitation-based)
This protocol describes a common method to determine the inhibitory effect of PP2 on a specific Src family kinase.
-
Cell Lysis:
-
Culture cells of interest (e.g., LSTRA cells for Lck) to a density of approximately 12.5 x 10^6 cells/mL.
-
Lyse the cells in a suitable lysis buffer (e.g., containing 25 mM HEPES, 3 mM MnCl2, 5 mM MgCl2, and 100 µM sodium orthovanadate).
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with an anti-kinase antibody (e.g., anti-Lck) at a concentration of 10 µg/mL for 2 hours at 4°C.
-
Add Protein A-Sepharose beads (250 µL/mL) and incubate for an additional 30 minutes at 4°C to capture the antibody-kinase complex.
-
Wash the beads twice with lysis buffer and twice with kinase buffer.
-
Resuspend the beads to a 50% (w/v) slurry in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate pre-coated with a kinase substrate (e.g., enolase), add 25 µL of the bead suspension to each well.
-
Add the desired concentration of PP2 or vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding 25 µL of [γ-³²P]ATP solution (200 µCi/mL in kinase buffer).
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by washing the wells five times with 1x PBS.
-
Add 100 µL of scintillation fluid to each well.
-
Measure the incorporation of ³²P using a micro-β-counter.
-
Cell Viability/Proliferation Assay (MTT/XTT-based)
This protocol outlines a method to assess the impact of PP2 on cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
After allowing the cells to adhere (typically 24 hours), treat them with a serial dilution of PP2 (e.g., ranging from 0.01 µM to 100 µM) or vehicle control.
-
Incubate for the desired duration (e.g., 48 or 72 hours).
-
-
MTT/XTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well according to the manufacturer's instructions.
-
Incubate for a period that allows for the formation of formazan crystals by viable cells (typically 2-4 hours).
-
-
Data Acquisition:
-
Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a specialized solution provided with the kit).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Western Blotting for Phospho-Protein Analysis
This protocol is used to detect changes in protein phosphorylation downstream of Src kinase inhibition by PP2.
-
Cell Treatment and Lysis:
-
Treat cells with PP2 at the desired concentration and for the specified time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Src Tyr416) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin.
-
Signaling Pathway Modulation
PP2, through its inhibition of Src family kinases, can significantly impact several downstream signaling pathways that are critical for cellular function and are often dysregulated in disease.
Src Kinase Signaling Pathway
Src kinases are key nodes in a complex network of signaling pathways. They are often activated by receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Once activated, Src kinases phosphorylate a wide array of downstream substrates, leading to the activation of pathways such as the Ras-MAPK and PI3K-Akt pathways, and influencing cell adhesion through proteins like focal adhesion kinase (FAK). PP2 acts by directly inhibiting the catalytic activity of Src, thereby blocking these downstream events.
Downstream Effects on MAPK and NF-κB Signaling
The inhibition of Src by PP2 can lead to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. The MAPK pathway is crucial for cell proliferation and survival, while the NF-κB pathway is a key regulator of inflammation and immune responses. By blocking Src, PP2 can indirectly inhibit these pathways, contributing to its anti-proliferative and anti-inflammatory effects.
Conclusion
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, or PP2, is a cornerstone tool for researchers investigating the roles of Src family kinases in health and disease. Its high potency and selectivity make it an invaluable pharmacological agent for dissecting cellular signaling pathways and for exploring novel therapeutic strategies, particularly in the fields of oncology and immunology. This guide provides essential technical information to facilitate its effective use in a research setting.
References
- 1. PP 2 | Src Kinases | Tocris Bioscience [tocris.com]
- 2. Role of PP2A in the regulation of p38 MAPK activation in bovine aortic endothelial cells exposed to cyclic strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PP2 | Cell Signaling Technology [cellsignal.com]
- 7. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
PP2: A Technical Guide for the Study of Src Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PP2, a widely used pyrazolopyrimidine compound, as a tool for the interrogation of Src family kinase (SFK) signaling. This document details its mechanism of action, selectivity, and provides practical guidance for its use in experimental settings, including detailed protocols and data interpretation.
Introduction to PP2 and Src Family Kinases
Src family kinases are a group of non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is frequently implicated in the pathogenesis of various diseases, most notably cancer, making them attractive targets for therapeutic intervention and objects of intense research.
PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) is a potent, ATP-competitive inhibitor of Src family kinases. It has been extensively used as a chemical probe to elucidate the physiological and pathological functions of these enzymes. Understanding the biochemical properties and appropriate application of PP2 is crucial for obtaining reliable and interpretable experimental results.
Mechanism of Action and Selectivity
PP2 functions as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of Src family members. This prevents the transfer of the γ-phosphate from ATP to tyrosine residues on substrate proteins, thereby inhibiting downstream signaling.
While often referred to as a "selective" Src family kinase inhibitor, it is critical for researchers to be aware of its broader kinase selectivity profile to avoid misinterpretation of experimental data. PP2 exhibits high potency towards several SFKs but also inhibits other kinases with varying affinities. The inactive analog, PP3, which differs by a single functional group, serves as an essential negative control in experiments to distinguish on-target from off-target effects.
Quantitative Kinase Inhibition Data
The following tables summarize the inhibitory activity of PP2 against a panel of kinases, providing a quantitative basis for experimental design and data interpretation.
Table 1: IC50 Values of PP2 against Src Family Kinases
| Kinase | IC50 (nM) |
| Lck | 4 |
| Fyn | 5 |
| Hck | 5 |
| Src | 100 |
Table 2: IC50 Values of PP2 against Selected Off-Target Kinases
| Kinase | IC50 (nM) |
| EGFR | 480 |
| JAK2 | > 50,000 |
| ZAP-70 | > 100,000 |
Table 3: Comprehensive Kinome Scan of PP2 (% Inhibition at 10 µM)
| Kinase Family | Representative Kinases | % Inhibition |
| Src Family | Lck, Fyn, Hck, Src | > 95% |
| EGFR Family | EGFR | ~70-80% |
| Other Tyrosine Kinases | Abl, Kit, PDGFR | ~50-70% |
| Serine/Threonine Kinases | Aurora A, CDK2, ROCK1 | < 20% |
Note: The values presented in these tables are compiled from various sources and should be considered as representative. Actual IC50 values can vary depending on the specific assay conditions.
Key Signaling Pathways Investigated with PP2
PP2 has been instrumental in dissecting the role of Src family kinases in various signaling cascades. Below are diagrams of two major pathways frequently studied using this inhibitor.
PI3K/Akt Signaling Pathway
Src family kinases can be activated by various upstream signals, including growth factor receptors. Activated Src can then phosphorylate and activate the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of the Akt survival pathway. PP2 can be used to determine if the activation of PI3K/Akt is dependent on Src activity.
Caption: Src-mediated activation of the PI3K/Akt signaling pathway.
STAT3 Signaling Pathway
Src family kinases can also directly phosphorylate and activate Signal Transducer and Activator of Transcription 3 (STAT3). This leads to STAT3 dimerization, nuclear translocation, and the regulation of target gene expression involved in cell growth and survival. PP2 is used to confirm the role of Src as an upstream activator of STAT3.
Caption: Src-dependent activation of the STAT3 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing PP2 to study Src family kinases.
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of PP2 on the activity of a purified Src family kinase.
Materials:
-
Purified active Src family kinase (e.g., c-Src, Lck, Fyn)
-
Kinase-specific peptide substrate
-
PP2 (and PP3 as a negative control) dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the peptide substrate, and the purified kinase.
-
Add varying concentrations of PP2 (e.g., from 1 nM to 10 µM) or PP3 (at the highest PP2 concentration) to the reaction mixture. Include a DMSO vehicle control.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each PP2 concentration relative to the DMSO control and determine the IC50 value.
Western Blot Analysis of Src Phosphorylation
This protocol is for assessing the effect of PP2 on the phosphorylation of Src and its downstream targets in cultured cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
PP2 and PP3 dissolved in DMSO
-
Stimulant (e.g., growth factor, cytokine) if investigating stimulated phosphorylation
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of PP2 (e.g., 1, 5, 10 µM), PP3 (e.g., 10 µM), or DMSO for 1-2 hours.
-
If applicable, stimulate the cells with the appropriate agonist for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Co-Immunoprecipitation to Study Src Interactions
This protocol is for investigating how PP2 affects the interaction of a Src family kinase with its binding partners.
Materials:
-
Cultured cells expressing the proteins of interest
-
PP2 and PP3 dissolved in DMSO
-
Co-immunoprecipitation lysis buffer (non-denaturing, e.g., containing 1% Triton X-100 or NP-40)
-
Primary antibody for immunoprecipitation (targeting the "bait" protein)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Primary antibodies for western blotting (targeting the "prey" protein and the "bait" protein)
Procedure:
-
Treat cells with PP2, PP3, or DMSO as described in the western blot protocol.
-
Lyse the cells in co-immunoprecipitation lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by western blotting, probing for the "prey" protein to assess the interaction and the "bait" protein to confirm successful immunoprecipitation.
Experimental Design and Interpretation
Proper experimental design is paramount when using chemical probes like PP2. The following diagrams illustrate a recommended experimental workflow and the logical considerations for interpreting the results.
Experimental Workflow
This diagram outlines a typical workflow for using PP2 to investigate the role of Src family kinases in a specific cellular process.
Caption: A generalized workflow for studying Src kinases with PP2.
Logical Relationships in Data Interpretation
This diagram illustrates the key logical considerations for interpreting data from experiments using PP2 and its inactive control, PP3.
Caption: A logical framework for interpreting results from PP2 experiments.
Conclusion
PP2 remains a valuable and widely used tool for the study of Src family kinases. However, its utility is contingent upon a thorough understanding of its selectivity and the implementation of rigorous experimental design, including the use of appropriate controls. By following the guidelines and protocols outlined in this technical guide, researchers can leverage PP2 to generate robust and reliable data, furthering our understanding of the critical roles of Src family kinases in health and disease.
The Role of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the signaling pathways modulated by the synthetic compound 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. This molecule, commonly known as PP1 , is a potent and selective ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases. This document will detail the central role of Src family kinases in cellular signaling, the mechanism of inhibition by PP1, present quantitative data on its inhibitory activity, and provide an overview of the experimental protocols used to characterize this inhibitor.
Introduction: The Src Family of Tyrosine Kinases
The Src family of tyrosine kinases (SFKs) are critical regulators of a wide array of cellular processes. As non-receptor tyrosine kinases, they are positioned at the crossroads of numerous signaling pathways, integrating signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins to control cell proliferation, differentiation, survival, adhesion, and migration. Dysregulation of SFK activity is frequently implicated in the development and progression of various cancers, making them a key target for therapeutic intervention.
Mechanism of Action of PP1
PP1 exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of Src family kinases. This reversible inhibition prevents the autophosphorylation of a key tyrosine residue (Tyr416 in c-Src) in the activation loop, which is essential for kinase activity. By blocking the kinase function of SFKs, PP1 effectively abrogates the downstream signaling cascades that are dependent on these enzymes.
Signaling Pathways Modulated by PP1
As a selective inhibitor of Src family kinases, PP1 is involved in the modulation of several critical downstream signaling pathways:
-
Ras-MAPK Pathway: SFKs can activate the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which is central to the regulation of gene expression and cell proliferation. PP1-mediated inhibition of Src blocks the phosphorylation of downstream effectors, leading to the attenuation of this pathway.
-
PI3K-Akt Pathway: The Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, a key regulator of cell survival and metabolism, is also modulated by SFKs. By inhibiting Src, PP1 can prevent the activation of PI3K and subsequent phosphorylation of Akt.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth and apoptosis. Src kinases can directly phosphorylate and activate STAT3. PP1 can therefore block STAT3-mediated gene transcription.
-
FAK Signaling: Focal Adhesion Kinase (FAK) is a key component of focal adhesions and is critical for cell adhesion and migration. Src forms a complex with FAK, leading to the phosphorylation of several proteins involved in cell motility. Inhibition of Src by PP1 disrupts this signaling axis.
Below is a diagram illustrating the central role of Src in these signaling pathways and the point of intervention for PP1.
Quantitative Data: Inhibitory Profile of PP1
The potency and selectivity of PP1 have been characterized against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target | IC50 (nM) | Kinase Family |
| p56lck | 5 | Src Family |
| p59fynT | 6 | Src Family |
| Hck | 20 | Src Family |
| c-Src | 170 | Src Family |
| PTK6 | 230 | |
| EGFR | 250 | Receptor Tyrosine Kinase |
| KIT | 75-100 | Receptor Tyrosine Kinase |
| PDGFR | 75-100 | Receptor Tyrosine Kinase |
| RET | 75-100 | Receptor Tyrosine Kinase |
| ZAP-70 | >100,000 | Syk Family |
| JAK2 | >50,000 | Janus Kinase Family |
Data compiled from multiple sources.[1][2][3][4][5]
Experimental Protocols
The characterization of PP1's inhibitory activity relies on robust in vitro kinase assays. Below is a generalized protocol for a non-radioactive, ELISA-based Src kinase inhibition assay.
In Vitro Src Kinase Inhibition Assay (ELISA-based)
Objective: To determine the in vitro efficacy of PP1 in inhibiting the kinase activity of a specific Src family kinase.
Materials:
-
Recombinant active Src family kinase (e.g., c-Src, Lck, Fyn)
-
Tyrosine kinase substrate-coated 96-well plates (e.g., poly[Glu, Tyr] 4:1)
-
PP1 (dissolved in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., sulfuric acid or phosphoric acid)
-
Wash buffer (e.g., PBS with Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of PP1 in kinase reaction buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Setup: Add the diluted PP1 or vehicle control to the wells of the substrate-coated plate.
-
Enzyme Addition: Add the recombinant Src family kinase to each well (except the no-enzyme control).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).
-
Washing: Aspirate the reaction mixture and wash the wells multiple times with wash buffer to remove unreacted ATP and non-adherent components.
-
Antibody Incubation: Add the anti-phosphotyrosine-HRP antibody to each well and incubate to allow binding to the phosphorylated substrate.
-
Washing: Wash the wells again to remove unbound antibody.
-
Detection: Add the TMB substrate to each well. The HRP enzyme will catalyze the conversion of TMB to a colored product.
-
Stopping the Reaction: Add the stop solution to quench the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: The absorbance is proportional to the extent of substrate phosphorylation. Calculate the percentage of inhibition for each concentration of PP1 relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Below is a workflow diagram for this experimental protocol.
Conclusion
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, or PP1, is a valuable research tool for dissecting the complex roles of Src family kinases in cellular signaling. Its potency and selectivity make it a cornerstone in the study of pathways that are often dysregulated in disease, particularly in oncology. This guide provides a foundational understanding of the signaling pathways influenced by PP1, quantitative measures of its inhibitory action, and the experimental approaches used for its characterization, serving as a vital resource for researchers in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. stemcell.com [stemcell.com]
- 4. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PP 1 | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
Methodological & Application
Application Notes and Protocols for PP2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PP2, a potent inhibitor of the Src family of kinases (SFKs), in various cell-based assays. This document outlines the mechanism of action of PP2, provides detailed protocols for its application, and presents key quantitative data to facilitate experimental design and data interpretation.
Introduction to Src Family Kinases and PP2
The Src family of kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, angiogenesis, and invasion.[1] Dysregulation of SFK activity is frequently associated with the development and progression of various cancers, making them a key target for therapeutic intervention.[2]
PP2 is a pyrazolopyrimidine compound that acts as a selective inhibitor of SFKs.[2] It exhibits potent inhibitory activity against kinases such as Lck, Fyn, and Hck.[2] By inhibiting the catalytic activity of these kinases, PP2 serves as a valuable tool to investigate the roles of SFKs in cellular signaling and to assess the therapeutic potential of targeting these pathways.
Mechanism of Action
PP2 functions as an ATP-competitive inhibitor of the Src family kinases.[3] It binds to the kinase domain of the SFK, preventing the binding of ATP and subsequent phosphorylation of downstream target proteins. This blockade of downstream signaling ultimately leads to the modulation of various cellular functions.
Data Presentation
Table 1: Inhibitory Activity of PP2 against Src Family Kinases
| Kinase | IC50 (nM) |
| Lck | 4 |
| Fyn | 5 |
| Hck | 5 |
Data represents the half-maximal inhibitory concentration (IC50) in cell-free assays.[2][4]
Table 2: Effective Concentrations of PP2 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Observed Effects |
| HT29 | Colon Cancer | 20 µM | 40-50% growth inhibition, reduced Src activity.[4] |
| SW480 | Colon Cancer | 1-100 µM | Dose-dependent growth inhibition.[4] |
| PLC/PRF/5 | Liver Cancer | 1-100 µM | Dose-dependent growth inhibition.[4] |
| MCF-7 | Breast Cancer | 1-100 µM | Dose-dependent growth inhibition.[4] |
| HeLa | Cervical Cancer | 10 µM | Down-regulation of pSrc-Y416 and pEGFR-Y845/Y1173, cell cycle arrest.[4][5] |
| SiHa | Cervical Cancer | 10 µM | Down-regulation of pSrc-Y416 and pEGFR-Y845/Y1173, cell cycle arrest.[4][5] |
| A549 | Non-Small Cell Lung Cancer | Varies | Suppression of cell viability, migration, and invasion; promotion of apoptosis.[6] |
Experimental Protocols
General Guidelines for Handling PP2
-
Reconstitution: PP2 is typically supplied as a solid. Reconstitute it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For example, to make a 10 mM stock solution, dissolve 4.53 mg of PP2 (MW: 452.98 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium just before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
This protocol outlines a general procedure to assess the effect of PP2 on the proliferation of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest (e.g., HT29, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
PP2 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
PP2 Treatment:
-
Prepare serial dilutions of PP2 in complete medium from the stock solution. A typical concentration range to test is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest PP2 concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PP2 or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT/WST-1 Assay:
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS).
-
Gently shake the plate to dissolve the formazan crystals.
-
-
For WST-1 assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the PP2 concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Src Phosphorylation
This protocol is designed to detect the inhibition of Src kinase activity by PP2 by measuring the phosphorylation status of Src at its activating tyrosine residue (Y416).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
PP2 stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Y416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of PP2 (e.g., 1, 5, 10 µM) and a vehicle control for a specific time (e.g., 1, 6, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Src (Y416) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.
-
Mandatory Visualization
Caption: Src Signaling Pathway and PP2 Inhibition.
Caption: General Workflow for a Cell-Based Proliferation Assay Using PP2.
References
- 1. apexbt.com [apexbt.com]
- 2. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Src family kinase inhibitor PP2 efficiently inhibits cervical cancer cell proliferation through down-regulating phospho-Src-Y416 and phospho-EGFR-Y1173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Src kinase inhibitor PP2 regulates the biological characteristics of A549 cells via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, commonly known as PP2, is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] This family of kinases, which includes Src, Lck, Fyn, and Hck, plays a crucial role in regulating a variety of cellular processes such as cell growth, differentiation, proliferation, and migration.[3][4] Dysregulation of Src family kinase activity has been implicated in the development and progression of various cancers.[3] PP2 acts as an ATP-competitive inhibitor, making it a valuable tool for studying the physiological and pathological roles of Src family kinases and for the development of targeted cancer therapies.[5]
These application notes provide detailed protocols for the use of PP2 in in vitro kinase assays to determine its inhibitory activity and selectivity.
Data Presentation
Kinase Inhibition Profile of PP2
The following table summarizes the in vitro inhibitory activity of PP2 against a panel of protein kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase | IC50 (nM) |
| Lck | 4[1][6] |
| Fyn | 5[1][6] |
| Hck | 5[1] |
| c-Src | ~5[5] |
| EGFR | 480[2] |
| ZAP-70 | > 100,000 (> 100 µM)[1] |
| JAK2 | > 50,000 (> 50 µM)[1] |
Note: Lower IC50 values indicate higher potency. The data demonstrates that PP2 is a potent inhibitor of the Src family kinases (Lck, Fyn, Hck, c-Src) with significantly lower activity against other kinases like EGFR, and virtually no activity against ZAP-70 and JAK2, highlighting its selectivity.[1][2]
Experimental Protocols
In Vitro Kinase Assay Using the ADP-Glo™ Kinase Assay
This protocol describes a method for measuring the in vitro kinase activity of Src family kinases and determining the IC50 value of PP2 using the ADP-Glo™ Kinase Assay (Promega). This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine (PP2)
-
Recombinant active Src family kinase (e.g., Lck, Fyn, Hck)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of PP2 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the PP2 stock solution in kinase buffer to create a range of concentrations for the IC50 determination (e.g., from 1 µM to 0.01 nM).
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted PP2 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Src family kinase and the Src substrate peptide in kinase buffer. The optimal concentrations of the enzyme and substrate should be determined empirically but a starting point could be 1-10 ng/µL of enzyme and 100 µM of substrate peptide.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase (typically 10-100 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the PP2 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow of the in vitro kinase assay to determine the IC50 of PP2.
Src Kinase Signaling Pathway
Caption: Simplified overview of the Src kinase signaling cascade and its inhibition by PP2.
References
- 1. PP2 | Cell Signaling Technology [cellsignal.com]
- 2. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Src Substrate Peptide Src Substrate Peptide primarily used in Kinase Assays. | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Western Blot Analysis of Src Family Kinase Inhibition by PP2
Introduction
The Src family of protein tyrosine kinases (SFKs) are non-receptor tyrosine kinases that play critical roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Aberrant Src activation is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[2][3] PP2 is a potent and selective inhibitor of Src family kinases, including Lck, Fyn, and Hck, making it an invaluable tool for studying SFK-mediated signaling pathways.[4] This application note provides a detailed protocol for treating cultured cells with PP2 and subsequently analyzing the phosphorylation status of Src and its downstream targets using Western blotting.
The primary application is to verify the efficacy of PP2 by detecting a decrease in the autophosphorylation of Src at Tyrosine 416 (p-Src Tyr416) and to assess the impact on downstream signaling pathways by measuring changes in the phosphorylation of key substrates like STAT3 or FAK.
Signaling Pathway
The diagram below illustrates a simplified signaling cascade involving Src. Upon activation by upstream signals (e.g., growth factor receptors), Src autophosphorylates at Tyr416. Activated Src then phosphorylates various downstream effector proteins, initiating signaling cascades that regulate cellular functions. PP2 exerts its effect by binding to the ATP-binding pocket of the Src kinase domain, preventing autophosphorylation and subsequent phosphorylation of downstream targets.
Experimental Workflow
The overall experimental process involves treating cultured cells with PP2, preparing cell lysates while preserving protein phosphorylation, quantifying protein content, separating proteins by size, transferring them to a membrane, and finally detecting specific phosphorylated and total proteins with antibodies.
Detailed Experimental Protocol
This protocol is optimized for detecting changes in protein phosphorylation following treatment with the Src inhibitor, PP2.
A. Reagents and Buffers
-
PP2 Stock Solution: Prepare a 15 mM stock solution by dissolving 5 mg of PP2 in 1.1 mL of DMSO.[4] Store aliquots at -20°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitor Cocktails (add fresh to RIPA buffer before use):
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
-
SDS-PAGE Gels: Use appropriate percentage gels to resolve your proteins of interest (e.g., 4-20% or 10% gels are versatile).[7][8]
-
10x Tris-Glycine Running Buffer: 250 mM Tris, 1.92 M glycine, 1% SDS. Dilute to 1x for use.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol. Keep chilled.
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20. Use TBST instead of PBS-based buffers to avoid interference with phospho-specific antibodies.[9][10]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using non-fat milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background.[6][11]
-
Primary Antibodies: e.g., Rabbit anti-p-Src (Tyr416), Rabbit anti-total Src, Rabbit anti-p-STAT3 (Tyr705), Mouse anti-total STAT3, Mouse anti-β-Actin (loading control).
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
B. Protocol Steps
-
Cell Treatment:
-
Plate cells in appropriate culture dishes and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours if investigating growth factor-induced signaling.
-
Pre-treat cells with the desired concentration of PP2 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.[4]
-
If applicable, stimulate cells with an agonist (e.g., growth factor) for a predetermined time (e.g., 15 minutes) before harvesting.[4]
-
-
Cell Lysate Preparation:
-
Place culture dishes on ice and aspirate the media.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mL for a 10 cm dish).[12]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Concentration Measurement (BCA Assay):
-
Prepare BSA standards and a working reagent according to the BCA kit manufacturer's protocol.[10][13]
-
Add 10 µL of each standard and unknown sample in duplicate to a 96-well plate.[13]
-
Add 200 µL of the BCA working reagent to each well and mix.[10][13]
-
Measure the absorbance at 562 nm and calculate the protein concentration of your samples based on the standard curve.[14]
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples with lysis buffer to the lowest concentration.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[15]
-
Load 15-30 µg of total protein per lane into an SDS-PAGE gel, along with a molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.[16]
-
Transfer the proteins to a PVDF membrane.[17] For wet transfer, a typical condition is 100 V for 90-120 minutes in cold transfer buffer.[18][19]
-
-
Immunodetection:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with the appropriate primary antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions, apply it to the membrane, and image the chemiluminescent signal using a digital imager.[19]
-
Data Presentation and Analysis
After imaging, use densitometry software to quantify the intensity of the bands. To accurately assess the effect of PP2, the signal from the phospho-specific antibody should be normalized to the signal from the total protein antibody, which is then normalized to a loading control (e.g., β-Actin) to account for any loading inconsistencies.
Table 1: Densitometry Analysis of Protein Phosphorylation after PP2 Treatment
| Treatment Group | p-Src (Tyr416) Intensity | Total Src Intensity | Normalized p-Src / Total Src | β-Actin Intensity | Final Normalized Value (p-Src/Total Src)/Actin |
| Vehicle (DMSO) | 15,200 | 16,000 | 0.95 | 25,000 | 1.00 (Reference) |
| PP2 (10 µM) | 3,100 | 15,800 | 0.20 | 24,500 | 0.21 |
| Vehicle + Stimulant | 28,500 | 15,500 | 1.84 | 25,200 | 1.92 |
| PP2 + Stimulant | 5,500 | 16,100 | 0.34 | 24,800 | 0.36 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and antibodies used.
Expected Outcome
Treatment with PP2 is expected to significantly reduce the basal and/or stimulant-induced phosphorylation of Src at Tyr416 and its downstream targets.[4][20] The total protein levels of Src and the loading control (β-Actin) should remain relatively unchanged between treatment groups, confirming that the observed effects are due to kinase inhibition rather than changes in protein expression or sample loading errors.
References
- 1. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PP2 | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. SDS-PAGE Protocol | Rockland [rockland.com]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 11. Western blot optimization | Abcam [abcam.com]
- 12. bio-rad.com [bio-rad.com]
- 13. qb3.berkeley.edu [qb3.berkeley.edu]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. youtube.com [youtube.com]
- 16. static.igem.org [static.igem.org]
- 17. Molecular biology - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
Preparation of a 10 mM Stock Solution of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine (PP2)
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the preparation of a 10 mM stock solution of the Src family protein tyrosine kinase inhibitor, 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, commonly known as PP2. This compound is a potent, ATP-competitive inhibitor of Src family kinases and is a valuable tool for studying cellular signaling pathways. Adherence to this protocol will ensure the accurate and safe preparation of a stock solution for use in various in vitro and in vivo experimental settings.
Compound Information:
| Property | Value |
| Compound Name | 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine (PP2) |
| Molecular Formula | C₁₅H₁₆ClN₅ |
| Molecular Weight | 301.77 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 210-214 °C |
Safety Precautions:
PP2 is classified as a hazardous substance. It is toxic if swallowed and can cause skin and eye irritation. Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete safety information.
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of PP2 in dimethyl sulfoxide (DMSO). A 10 mM concentration is a commonly used and verified soluble concentration for this compound.
Materials:
-
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine (PP2) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block
Procedure:
-
Determine the required mass of PP2:
-
To prepare a 10 mM stock solution, the required mass of PP2 can be calculated using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution: Mass (mg) = 0.01 mol/L x 0.001 L x 301.77 g/mol x 1000 mg/g = 3.0177 mg
-
-
Weigh the PP2 powder:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh out the calculated mass of PP2 powder directly into the tared microcentrifuge tube. Record the exact mass.
-
-
Add DMSO to the PP2 powder:
-
Based on the actual mass of PP2 weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Desired Concentration (mM) x 1000 (µL/mL)
-
For example, if 3.02 mg of PP2 was weighed: Volume (µL) = (3.02 mg / 301.77 g/mol ) / 0.01 mmol/mL x 1000 µL/mL ≈ 1000.76 µL
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the PP2 powder.
-
-
Dissolve the PP2:
-
Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If the compound does not readily dissolve, gentle warming in a water bath or on a heat block (not exceeding 37°C) for a short period can be applied. Vortex again after warming.
-
-
Storage of the Stock Solution:
-
Once fully dissolved, the 10 mM PP2 stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Calculations for Stock Solution Preparation:
| Desired Concentration (mM) | Molecular Weight ( g/mol ) | Mass of PP2 for 1 mL (mg) | Volume of DMSO for 1 mg of PP2 (µL) |
| 10 | 301.77 | 3.02 | 331.38 |
Visualizations
Experimental Workflow for PP2 Stock Solution Preparation:
Caption: Workflow for preparing a 10 mM stock solution of PP2.
Signaling Pathway Inhibition by PP2:
Caption: PP2 inhibits Src kinase, blocking downstream signaling.
Application Notes and Protocols: Profiling Cell Line Sensitivity to the Src Inhibitor PP2
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Src, a non-receptor tyrosine kinase, is a critical signaling molecule implicated in the regulation of various cellular processes, including proliferation, differentiation, survival, motility, and adhesion.[1] Dysregulation of Src kinase activity is frequently observed in a multitude of human cancers, making it a compelling target for therapeutic intervention. PP2, a potent and selective ATP-competitive inhibitor of the Src family of tyrosine kinases, serves as an invaluable tool for investigating the role of Src signaling in both normal and pathological contexts.[2] These application notes provide a comprehensive guide to identifying and characterizing cell lines sensitive to PP2, offering detailed protocols for assessing its effects on cell viability and target engagement.
Data Presentation: Cell Lines Sensitive to PP2
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PP2 in various human cancer cell lines, providing a reference for selecting appropriate models for studying Src inhibition.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| A549 | Lung Cancer | 0.01 | MTT Assay | [2] |
| HT29 | Colon Cancer | Growth inhibition at 20 µM | In vitro toxicology assay | [2] |
| SW480 | Colon Cancer | Growth inhibition at 1-100 µM | In vitro toxicology assay | [2] |
| PMCO1 | Colon Cancer | Growth inhibition at 1-100 µM | In vitro toxicology assay | [2] |
| PLC/PRF/5 | Liver Cancer | Growth inhibition at 1-100 µM | In vitro toxicology assay | [2] |
| KYN-2 | Liver Cancer | Growth inhibition at 1-100 µM | In vitro toxicology assay | [2] |
| Li7 | Liver Cancer | Growth inhibition at 1-100 µM | In vitro toxicology assay | [2] |
| HepG2 | Liver Cancer | Growth inhibition at 1-100 µM | In vitro toxicology assay | [2] |
| MCF-7 | Breast Cancer | Growth inhibition at 1-100 µM | In vitro toxicology assay | [2] |
| MDA-MB-468 | Breast Cancer | Growth inhibition at 1-100 µM | In vitro toxicology assay | [2] |
| BT-474 | Breast Cancer | Growth inhibition at 1-100 µM | In vitro toxicology assay | [2] |
| HeLa | Cervical Cancer | Time and dose-dependent inhibition | Not Specified | [2] |
| SiHa | Cervical Cancer | Time and dose-dependent inhibition | Not Specified | [2] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of PP2 and the experimental approach to assess its efficacy, the following diagrams are provided.
References
Application Notes and Protocols for Flow Cytometry Analysis with PP2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PP2 is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases, including Lck, Fyn, and Hck.[1][2] These kinases are crucial components of intracellular signaling pathways that regulate a multitude of cellular processes such as proliferation, differentiation, survival, and migration. Dysregulation of Src family kinase activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of PP2 treatment on key cellular processes, namely apoptosis and cell cycle progression. Furthermore, we present quantitative data in a clear, tabular format and illustrative diagrams of the relevant signaling pathways to facilitate a comprehensive understanding of PP2's mechanism of action.
Data Presentation
Table 1: Effect of PP2 Treatment on Apoptosis in A549 Cells
The following table summarizes the dose-dependent effect of PP2 on the induction of apoptosis in A549 human lung adenocarcinoma cells after 24 hours of treatment. Data was quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
| PP2 Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 5.2 ± 0.8 |
| 20 | 12.5 ± 1.5 |
| 40 | 25.1 ± 2.2 |
| 80 | 48.7 ± 3.1 |
Data extracted and compiled from a graphical representation in a study by Chen et al. The values represent the mean ± standard deviation of three independent experiments.
Table 2: Representative Effect of PP2 Treatment on Cell Cycle Distribution
This table illustrates the expected effect of PP2 on the cell cycle distribution of a cancer cell line, leading to G1 phase arrest. The data is representative and based on findings that PP2 can modulate the expression of cell cycle regulatory proteins.[1][3]
| PP2 Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55 | 30 | 15 |
| 10 | 70 | 20 | 10 |
| 20 | 85 | 10 | 5 |
This data is illustrative and intended to represent the typical outcome of PP2-induced cell cycle arrest at the G1 phase.
Signaling Pathways
The inhibitory action of PP2 on Src family kinases impacts downstream signaling pathways that are critical for cell survival and proliferation. The following diagrams illustrate the key pathways affected by PP2.
References
Application Notes and Protocols for Immunoprecipitation with 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine (PP1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, also known as PP1 or Src Inhibitor 1, is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases, including Lck and Fyn.[1][2] These kinases are crucial components of various signal transduction pathways that regulate cell proliferation, differentiation, survival, and motility.[3][4] Dysregulation of Src family kinase (SFK) activity is implicated in the progression of several cancers and other diseases, making them attractive targets for therapeutic intervention.[3][4]
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein (antigen) from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[5][6][7] This technique, often followed by western blotting, allows for the investigation of protein expression levels, post-translational modifications (e.g., phosphorylation), and protein-protein interactions.
These application notes provide a detailed protocol for the immunoprecipitation of a target protein from cell lysates treated with the Src family kinase inhibitor PP1. This allows researchers to study the effects of SFK inhibition on the target protein and its associated signaling pathways. The protocol is designed to be a general guideline and may require optimization for specific cell types and target proteins.
Experimental Protocols
Cell Lysis and Protein Extraction
This protocol describes the preparation of whole-cell lysates for immunoprecipitation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM Na₃VO₄)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Culture cells to the desired confluence and treat with PP1 at the desired concentration and duration. A vehicle-treated control should be included.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells.
-
Scrape the cells from the culture dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Immunoprecipitation
This protocol details the immunoprecipitation of a target protein from the prepared cell lysate.
Materials:
-
Cleared cell lysate
-
Primary antibody specific to the target protein
-
Protein A/G agarose or magnetic beads
-
Wash Buffer: Same composition as Lysis Buffer or a less stringent buffer (e.g., without detergents)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to 500-1000 µg of cleared cell lysate.
-
Incubate on a rotating platform for 1 hour at 4°C.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the recommended amount of primary antibody to the pre-cleared lysate.
-
Incubate on a rotating platform for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotating platform for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of Elution Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to release the protein from the beads.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted protein for analysis by SDS-PAGE and western blotting.
-
Data Presentation
Quantitative data from western blot analysis following immunoprecipitation can be summarized in a table for easy comparison between different treatment groups.
| Treatment | Target Protein Level (Arbitrary Units) | Phosphorylated Target Protein Level (Arbitrary Units) | Interacting Protein Level (Arbitrary Units) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| PP1 (1 µM) | 0.98 | 0.25 | 0.45 |
| PP1 (5 µM) | 0.95 | 0.10 | 0.20 |
| PP1 (10 µM) | 0.92 | 0.05 | 0.12 |
Table 1: Example of quantitative data summary from a western blot analysis following immunoprecipitation. Values are normalized to the vehicle control.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the immunoprecipitation protocol.
Simplified Src Signaling Pathway
This diagram shows a simplified signaling pathway involving Src kinase, which can be inhibited by PP1.
References
- 1. PP1 - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ptglab.com [ptglab.com]
Troubleshooting & Optimization
Troubleshooting solubility issues with 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (also known as PP2).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a hydrophobic molecule with poor aqueous solubility. It exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and moderate solubility in ethanol.
Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common issue known as "antisolvent precipitation." When a concentrated stock of a hydrophobic compound in a water-miscible organic solvent like DMSO is diluted into an aqueous buffer, the compound's solubility can dramatically decrease, leading to precipitation. The aqueous buffer acts as an antisolvent.
Q3: How can I avoid precipitation when preparing my working solutions in aqueous media?
A3: To avoid precipitation, it is crucial not to exceed the compound's solubility limit in the final aqueous solution. Start with a high-concentration stock in DMSO and perform serial dilutions. It is also important to ensure the final concentration of DMSO in your assay is low and consistent across experiments, as it can affect biological systems.
Q4: What strategies can be employed to improve the aqueous solubility of this compound for in vivo studies?
A4: For pyrazolo[3,4-d]pyrimidine derivatives, several strategies can enhance aqueous solubility for in vivo applications. These include the synthesis of more soluble prodrugs, the formation of amorphous solid dispersions with hydrophilic polymers, and encapsulation within delivery systems like liposomes or albumin nanoparticles.[1]
Troubleshooting Guide
Issue: Compound is not dissolving in the chosen solvent.
Possible Cause 1: The compound has low solubility in the selected solvent.
Solution:
-
Consult the solubility data table below to select an appropriate solvent.
-
For aqueous solutions, this compound is known to be poorly soluble.[2][3] Consider using an organic solvent for stock solutions.
-
If an aqueous working solution is required, prepare a high-concentration stock in DMSO and dilute it carefully into your aqueous buffer, ensuring the final concentration is below the solubility limit.
Possible Cause 2: The solvent quality has degraded.
Solution:
-
Use fresh, anhydrous grade solvents, especially for DMSO, which is hygroscopic. Absorbed moisture in DMSO can significantly reduce the solubility of hydrophobic compounds.[2][3]
Possible Cause 3: The compound may require energy to dissolve.
Solution:
-
Gentle warming and vortexing or sonication can aid in dissolution.[3] However, be mindful of the compound's stability at elevated temperatures.
Issue: Hazy or precipitated solution observed after preparation.
Possible Cause 1: The solubility limit has been exceeded.
Solution:
-
Prepare a new solution at a lower concentration.
-
If a higher concentration is needed, a different solvent system may be required. This could involve a co-solvent system, but compatibility with the experimental model must be verified.
Possible Cause 2: The compound has precipitated out of solution over time.
Solution:
-
Prepare fresh working solutions daily from a stock solution.
-
Store stock solutions at -20°C or -80°C as recommended.[3] Before use, allow the stock solution to fully equilibrate to room temperature and vortex gently to ensure homogeneity.
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 9 mg/mL[2] - 50 mg/mL[3] | 29.82 mM[2] - 165.69 mM[3] | Hygroscopic DMSO can reduce solubility. Use of fresh DMSO and sonication may be necessary.[2][3] |
| Ethanol | 4 mg/mL[2] | ||
| Water | Insoluble[2] (< 0.1 mg/mL[3]) |
Note: Solubility can be affected by temperature, purity of the compound, and the presence of excipients.
Experimental Protocols
Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the compound to a glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) and a standard curve.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Visualizations
Caption: Troubleshooting workflow for addressing solubility problems.
Caption: Formulation strategies to improve aqueous solubility.
References
Optimizing PP2 Concentration for Cell Culture Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Src family kinase inhibitor, PP2.
Frequently Asked Questions (FAQs)
Q1: What is PP2 and what is its mechanism of action?
PP2 is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] It functions by binding to the kinase domain of Src family members, preventing the transfer of phosphate groups to their protein substrates.[2] This inhibition reverses the effects of kinases, thereby modulating protein activity, localization, and interactions, which in turn controls various cellular processes.[2]
Q2: What are the common applications of PP2 in cell culture experiments?
PP2 is widely used in cancer research to inhibit Src-family kinases.[3] It is frequently utilized to study cellular processes regulated by these kinases, including cell proliferation, differentiation, adhesion, migration, and survival.[4][5]
Q3: What is a typical working concentration for PP2?
The optimal working concentration of PP2 can vary significantly depending on the cell line and the specific experimental goals. While the in vitro IC50 for some Src family kinases is in the nanomolar range (e.g., 4 nM for Lck and 5 nM for Fyn), higher concentrations, often in the micromolar range (e.g., 10-20 µM), are typically required in cell culture to achieve effective inhibition.[6][7] It is crucial to determine the optimal concentration for each specific experimental system through a dose-response study.
Q4: How should I prepare and store PP2?
PP2 is typically supplied as a lyophilized powder and should be stored at -20°C, desiccated, for long-term stability (up to 24 months).[1] For use, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][7] For a 15 mM stock, 5 mg of PP2 powder can be reconstituted in 1.1 ml of DMSO.[1] Once in solution, it is recommended to store it at -20°C and use it within one month to maintain potency.[1] To avoid repeated freeze/thaw cycles, the stock solution should be aliquoted.[1][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity or death | PP2 concentration is too high. | Perform a dose-response experiment (e.g., MTT assay) to determine the optimal, non-toxic concentration for your specific cell line.[9] |
| Off-target effects of PP2. | While considered selective, PP2 can inhibit other kinases at higher concentrations.[2] Consider using a lower concentration or a more specific inhibitor if available. Include a negative control compound, like PP3, in your experiments.[10] | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and include a vehicle control (medium with the same concentration of DMSO without PP2) in your experiments.[8] | |
| No observable effect of PP2 | PP2 concentration is too low. | Gradually increase the concentration of PP2 in a dose-response experiment and assess the inhibition of a known Src downstream target (e.g., phosphorylation of Src at Tyr416) via Western blot. |
| Insufficient treatment time. | Optimize the incubation time with PP2. Some effects may be visible after a few hours, while others may require longer treatment (e.g., 24-48 hours). | |
| Poor cell health. | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed cells may not respond predictably to inhibitors. | |
| Inconsistent or variable results | Inconsistent cell density at the time of treatment. | Plate cells at a consistent density for all experiments to ensure uniform starting conditions. |
| Improper inhibitor preparation or storage. | Prepare fresh dilutions of PP2 from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1][8] | |
| Fluctuations in incubator conditions. | Maintain stable temperature, CO2, and humidity levels in the cell culture incubator to ensure consistent cell growth and response.[11] |
Quantitative Data Summary
Table 1: IC50 Values of PP2 for Various Kinases
| Kinase | IC50 |
| Lck | 4 nM[1][3] |
| Fyn | 5 nM[1][3] |
| Hck | 5 nM[1][3] |
| EGFR | 480 nM[3] |
| ZAP-70 | > 100 µM[1][3] |
| JAK2 | > 50 µM[1][3] |
Table 2: Exemplary Working Concentrations of PP2 in Cell Culture
| Cell Line | Concentration | Effect | Reference |
| HeLa and SiHa | 10 µM | Down-regulation of pSrc-Y416, pEGFR-Y845, and -Y1173 | [12] |
| HT29 | 20 µM | 40-50% growth inhibition | [7] |
| A549 | 20-320 µM | Dose-dependent cytotoxicity and apoptosis | [9] |
| NIH/3T3 | 10 µM | Pre-treatment to inhibit PDGF-BB induced phosphorylation of Stat3 | [1] |
Experimental Protocols
Protocol 1: Determining Optimal PP2 Concentration using an MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of PP2 on a specific cell line and identify the optimal concentration range for your experiments.
Materials:
-
Cells of interest
-
Complete culture medium
-
PP2 stock solution (e.g., 15 mM in DMSO)
-
96-well plates
-
MTT solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate overnight.[9]
-
Prepare serial dilutions of PP2 in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Replace the medium in the wells with the medium containing the different PP2 concentrations.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µl of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the cell viability (%) against the PP2 concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis of Src Phosphorylation
This protocol describes how to assess the inhibitory effect of PP2 on Src activity by measuring the phosphorylation of Src at tyrosine 416 (p-Src Y416).
Materials:
-
Cells of interest
-
Complete culture medium
-
PP2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Src Y416 and anti-total Src)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of PP2 or vehicle (DMSO) for the optimized duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Src (Y416) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Src or a housekeeping protein (e.g., β-actin).
Visualizations
Caption: Src Signaling Pathway and Inhibition by PP2.
Caption: Workflow for Optimizing PP2 Concentration.
References
- 1. PP2 | Cell Signaling Technology [cellsignal.com]
- 2. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Src kinase inhibitor PP2 regulates the biological characteristics of A549 cells via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition assay [bio-protocol.org]
- 11. Subculture Troubleshooting Procedures - HepG2 Transfection [hepg2.com]
- 12. Src family kinase inhibitor PP2 efficiently inhibits cervical cancer cell proliferation through down-regulating phospho-Src-Y416 and phospho-EGFR-Y1173 [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of PP2 inhibitor
Frequently Asked Questions (FAQs)
Q1: I'm using PP2 as a selective Src family kinase inhibitor. Are there any known off-target effects I should be aware of?
A1: Yes, it is crucial to be aware of significant off-target effects. While historically considered a selective Src family kinase (SFK) inhibitor, recent comprehensive kinome profiling has revealed that PP2 is non-selective and inhibits a wide range of other kinases, some with equal or greater potency than its intended targets.[1] For example, at a concentration of 10 µM, PP2 can inhibit over 50 kinases by more than 95%.[1] Notable off-targets include ErbB2 and ErbB3, which could confound results in studies involving these pathways.[1]
Q2: My results with PP2 are not what I expected based on Src inhibition. Could off-target effects be the cause?
A2: It is highly likely. Unexpected results are a common consequence of off-target effects. For instance, an observed phenotype might be due to the inhibition of a completely different kinase or a combination of inhibitions across multiple pathways. In some cases, PP2 has been observed to paradoxically increase the phosphorylation of its target, Src (at Y416), potentially by inducing a conformational change that facilitates phosphorylation by other kinases like FAK.
Q3: How can I confirm that the observed effect in my experiment is due to the inhibition of Src and not an off-target?
A3: To ensure your results are specifically due to Src inhibition, a combination of control experiments is essential. The following strategies are recommended:
-
Use a Structurally Unrelated Src Inhibitor: A key validation step is to reproduce your results using a different, structurally unrelated Src family kinase inhibitor (e.g., SU6656 or a more selective, newer generation inhibitor). If the phenotype is consistent across different inhibitors, it is more likely to be a true on-target effect.
-
Perform a Rescue Experiment: If you can express a drug-resistant mutant of your target kinase, you can perform a rescue experiment. The drug-resistant mutant should reverse the effect of the inhibitor, confirming the on-target action.
-
Knockdown/Knockout of the Target Gene: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target kinase. If the resulting phenotype mimics the effect of the inhibitor, it strongly suggests an on-target mechanism.
-
Washout Experiment: A washout experiment can help determine if the inhibitor's effects are reversible, which is characteristic of many small molecule inhibitors.
Q4: What is the difference between a biochemical assay and a cell-based assay, and why is it important for studying PP2's effects?
A4: A biochemical assay uses purified enzymes and substrates in a controlled, in vitro environment (e.g., a test tube). These assays are useful for determining the direct inhibitory activity of a compound on a specific kinase. However, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or the presence of other interacting proteins.[2][3]
A cell-based assay is performed on intact, living cells. These assays provide a more physiologically relevant context, assessing the inhibitor's ability to engage its target within the complex cellular environment and produce a functional outcome.[2][4] Given PP2's known off-target effects, relying solely on biochemical data can be misleading. It is crucial to validate findings in appropriate cellular models to understand the true biological consequences of the inhibitor.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Phenotype | Off-target inhibition by PP2. | 1. Perform a dose-response curve to determine the minimal effective concentration. 2. Validate the phenotype with a structurally unrelated Src inhibitor. 3. Use a genetic approach (siRNA/CRISPR) to confirm the target's role. |
| Paradoxical Target Activation | Complex cellular feedback mechanisms or inhibitor-induced conformational changes. | 1. Verify the effect with another inhibitor. 2. Investigate downstream signaling pathways to understand the functional consequence. 3. Consult the literature for similar paradoxical effects with other kinase inhibitors. |
| Inconsistent Results Between Experiments | Variability in cell culture conditions, inhibitor concentration, or off-target engagement. | 1. Standardize all experimental parameters. 2. Prepare fresh inhibitor stocks regularly. 3. Routinely check for off-target effects by monitoring the phosphorylation status of known off-target kinases. |
| High Cellular Toxicity | Inhibition of kinases essential for cell viability. | 1. Determine the GI50 (50% growth inhibition) and use concentrations well below this for mechanistic studies. 2. Compare the toxicity of PP2 with other, more selective Src inhibitors. |
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity of PP2 and other commonly used Src family kinase inhibitors. This data can help in selecting appropriate inhibitors and interpreting experimental results.
Table 1: IC50 Values of PP2 for Various Kinases
| Kinase | IC50 (nM) |
| Lck | 4 |
| Fyn | 5 |
| Hck | 5 |
| Src | 100 |
| EGFR | 480 |
| ZAP-70 | >100,000 |
| JAK2 | >50,000 |
Data compiled from various sources. IC50 values can vary depending on the assay conditions.[5]
Table 2: Selectivity Profile of PP2 and Other Src Family Kinase Inhibitors
| Inhibitor | Primary Target(s) | Key Off-Targets | Selectivity Score (S35 @ 10 µM)* |
| PP2 | Src Family Kinases | ErbB2, ErbB3, and many others | 0.41 (Non-selective) |
| SU6656 | Src Family Kinases | PDGF-R, Kit | Moderate |
| Dasatinib | Src, Bcr-Abl | Kit, PDGFR, Ephrins | 0.27 (Promiscuous) |
| Saracatinib (AZD0530) | Src, Bcr-Abl | EphA2, VEGFR2 | Moderate |
*Selectivity Score (S35) is the fraction of kinases inhibited by more than 65% at a 10 µM concentration. A lower score indicates higher selectivity.[1]
Experimental Protocols
1. Protocol for Validating On-Target Effects Using a Structurally Unrelated Inhibitor
This protocol outlines the steps to confirm that an observed cellular phenotype is due to the inhibition of the intended target (Src) and not an off-target effect of PP2.
-
Objective: To compare the phenotypic effects of PP2 with a structurally different Src family kinase inhibitor (e.g., SU6656).
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PP2 inhibitor
-
Structurally unrelated Src inhibitor (e.g., SU6656)
-
DMSO (vehicle control)
-
Reagents for the specific phenotypic assay (e.g., cell proliferation, migration, western blot)
-
-
Procedure:
-
Dose-Response Curves: Determine the IC50 or EC50 for both PP2 and the alternative inhibitor in your specific assay. This ensures you are comparing equipotent concentrations.
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with:
-
Vehicle (DMSO)
-
PP2 at its EC50 concentration
-
The alternative inhibitor at its EC50 concentration
-
-
Phenotypic Analysis: After the appropriate incubation time, perform your phenotypic assay (e.g., measure cell viability, analyze cell migration, or assess protein phosphorylation).
-
2. Protocol for a Washout Experiment
This protocol is used to determine if the effects of PP2 are reversible.
-
Objective: To assess the reversibility of PP2's inhibitory effects.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PP2 inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for the specific assay (e.g., western blot for a downstream marker)
-
-
Procedure:
-
Cell Treatment: Treat cells with PP2 at the desired concentration for a specific duration (e.g., 1-2 hours). Include a vehicle-treated control group.
-
Washout:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells twice with warm PBS.
-
Add fresh, pre-warmed complete medium without the inhibitor.
-
-
Time Course Analysis: Collect samples at various time points after the washout (e.g., 0, 1, 2, 4, 8 hours).
-
Endpoint Analysis: Analyze the samples to measure the recovery of the signaling pathway or phenotype that was affected by the inhibitor (e.g., by Western blot for a phosphorylated downstream target).
-
Data Analysis: Plot the recovery of the signal over time. A return to the baseline (vehicle-treated) level indicates that the inhibitor's effect is reversible.
-
3. Protocol for Western Blot to Validate Kinase Inhibition
This protocol details how to use Western blotting to confirm the inhibition of a target kinase and assess off-target effects.
-
Objective: To measure the phosphorylation state of the target kinase (and known off-targets) following inhibitor treatment.
-
Materials:
-
Cells of interest
-
PP2 inhibitor and other relevant inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for the target and key off-targets)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Treat cells with the inhibitor(s) at the desired concentrations and for the appropriate time. Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against the total protein.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
-
Visualizations
Src Signaling Pathway
Caption: Overview of the Src signaling pathway and the inhibitory action of PP2.
Experimental Workflow for Validating Inhibitor Specificity
Caption: A logical workflow for validating the on-target effects of a kinase inhibitor.
EGFR Signaling Pathway (Known Off-Target of PP2)
Caption: EGFR signaling, a known off-target pathway affected by PP2.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO Solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a potent Src family tyrosine kinase inhibitor, in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
For long-term storage, it is recommended to store the compound as a dry powder at -20°C or -80°C. For working solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent.[1][2]
Q2: How stable is 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO at room temperature?
Q3: Can I subject my DMSO stock solution to multiple freeze-thaw cycles?
Multiple freeze-thaw cycles can potentially lead to compound degradation or precipitation.[1][2] It is best practice to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles. Studies on other compounds have shown no significant loss after 11 cycles, but this can be compound-specific.[1]
Q4: I observed precipitation in my DMSO stock solution after thawing. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded, especially at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, it may indicate compound degradation or insolubility, and a fresh stock solution should be prepared.
Q5: What are the potential degradation pathways for this compound in DMSO?
While specific degradation pathways for this compound in DMSO have not been detailed in the literature, potential degradation can be influenced by factors such as the presence of water, exposure to light, and elevated temperatures.[1][3] Hydrolysis of the amine group or reactions involving the pyrazolopyrimidine core are theoretical possibilities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation in DMSO stock. | Prepare a fresh stock solution from dry powder. Perform a stability check using HPLC or LC-MS (see Experimental Protocol below). Aliquot new stock into single-use vials to avoid multiple freeze-thaw cycles. |
| Contamination of DMSO. | Use high-purity, anhydrous DMSO. Purchase smaller bottles to ensure the solvent is fresh and has minimal water absorption. | |
| Loss of biological activity | Compound degradation. | Verify the integrity of your stock solution using an appropriate analytical method like LC-MS. Compare the activity with a freshly prepared solution. |
| Incorrect storage. | Ensure stock solutions are stored at -80°C and protected from light. | |
| Visible color change in DMSO solution | Compound degradation or reaction with impurities. | Discard the solution. Prepare a fresh solution using high-purity DMSO and compound from a reliable source. |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in DMSO by HPLC-MS
This protocol outlines a method to determine the stability of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO over time.
Materials:
-
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC or UHPLC system coupled to a mass spectrometer (MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Sample Preparation:
-
Timepoint 0 (T0): Immediately dilute an aliquot of the stock solution to a final concentration of 10 µM in a 50:50 mixture of ACN and water.
-
Incubate the stock solution under desired conditions (e.g., room temperature, 4°C, 37°C).
-
At subsequent timepoints (e.g., 24h, 48h, 72h, 1 week), dilute aliquots of the stock solution to 10 µM in 50:50 ACN/water.
-
-
HPLC-MS Analysis:
-
Inject the prepared samples onto the LC-MS system.
-
Use a suitable gradient elution method (e.g., 5-95% ACN with 0.1% FA over 10 minutes).
-
Monitor the peak area of the parent compound at its specific m/z ratio.
-
-
Data Analysis:
-
Normalize the peak area at each timepoint to the peak area at T0.
-
Plot the percentage of the remaining compound against time to determine the stability profile.
-
Table 1: Example Stability Data
| Timepoint | Peak Area (Arbitrary Units) | % Remaining |
| 0 h | 1,500,000 | 100% |
| 24 h | 1,485,000 | 99% |
| 48 h | 1,455,000 | 97% |
| 72 h | 1,410,000 | 94% |
| 1 week | 1,275,000 | 85% |
Visualizations
Signaling Pathway
The compound 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an inhibitor of the Src family of protein tyrosine kinases. The diagram below illustrates its inhibitory action on a simplified Src signaling pathway.
Caption: Inhibition of the Src signaling pathway.
Experimental Workflow
The following diagram outlines the workflow for assessing the stability of the compound in a DMSO solution.
Caption: Workflow for compound stability assessment.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting inconsistent experimental results.
Caption: Troubleshooting inconsistent results.
References
Preventing degradation of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine during storage
This technical support center provides guidance on preventing the degradation of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine?
For long-term stability, the compound should be stored at or below -20°C.[1] It is also advisable to store it under an inert gas atmosphere, such as argon or nitrogen, to minimize oxidation.[1][2]
Q2: How should I handle the compound for short-term use in experiments?
For daily or frequent use, it is recommended to prepare aliquots of the compound in a suitable solvent to avoid repeated freeze-thaw cycles of the main stock. These aliquots should also be stored at -20°C. Before use, allow the aliquot to warm to room temperature before opening the vial to prevent condensation of atmospheric moisture, which could lead to hydrolysis.
Q3: What are the visible signs of degradation?
Degradation of pyrazolo[3,4-d]pyrimidine derivatives can sometimes be indicated by a change in color, such as turning brownish, or by the appearance of additional spots on a thin-layer chromatography (TLC) plate.[2] For accurate assessment, analytical methods like HPLC are necessary.
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively published, compounds with similar structures, particularly those containing amine and pyrimidine rings, can be susceptible to:
-
Oxidation: The amine group and the heterocyclic rings can be prone to oxidation, especially when exposed to air and light.[2]
-
Hydrolysis: The amine group could potentially undergo hydrolysis under strongly acidic or basic conditions.
-
Photodegradation: Exposure to UV or visible light can induce degradation. It is recommended to protect the compound from light.[2]
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and analysis of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, particularly in the context of stability studies.
| Issue | Potential Cause | Recommended Solution |
| Appearance of new peaks in HPLC analysis of a stored sample. | Compound degradation. | 1. Verify that the storage conditions were appropriate (≤ -20°C, protected from light, inert atmosphere).2. Prepare fresh aliquots from a new stock vial to confirm the degradation is not isolated to a single aliquot.3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. |
| Inconsistent results in biological assays. | Degradation of the compound leading to lower potency. | 1. Use a freshly prepared solution of the compound for each experiment.2. Confirm the purity of the solid compound using HPLC before preparing solutions.3. Ensure the solvent used for stock solutions is anhydrous and of high purity. |
| Poor peak shape or resolution during HPLC analysis. | Inappropriate HPLC method for separating the parent compound from its degradants. | 1. Optimize the mobile phase composition, gradient, and column temperature.2. Consider using a different column chemistry (e.g., C18, phenyl-hexyl).3. Ensure the sample is fully dissolved in the mobile phase before injection. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO.2. Ensure the final concentration of the organic solvent in the aqueous buffer is low and does not affect the experiment.3. Use sonication or vortexing to aid dissolution. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
Objective: To assess the stability of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine under various stress conditions.
Materials:
-
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound (in a suitable solvent) at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Preparation for Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point for pyrazolopyrimidine derivatives.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (determine by UV scan).
-
Injection Volume: 10 µL
-
Analyze all stressed samples along with an unstressed control sample.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Identify the retention times of the degradation products.
-
If using LC-MS, analyze the mass spectra of the degradation peaks to propose their structures.
-
Data Presentation: Stability Summary Template
The following table can be used to summarize the results of the forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 24 hours | 60°C | |||
| 0.1 M NaOH | 24 hours | 60°C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Thermal (Solid) | 48 hours | 70°C | |||
| Thermal (Solution) | 48 hours | 70°C | |||
| Photolytic (Solid) | 1.2 million lux hrs | Room Temp | |||
| Photolytic (Solution) | 1.2 million lux hrs | Room Temp |
Visualizations
Logical Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Signaling Pathway: Inhibition of Src Kinase
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, also known as PP2, is a potent inhibitor of the Src family of tyrosine kinases.
Caption: Inhibition of the Src signaling pathway.
References
Technical Support Center: Interpreting Unexpected Western Blot Results with PP2
Welcome to the technical support center for researchers using the Src family kinase inhibitor, PP2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is PP2 and what is its primary target?
PP2 is a cell-permeable, ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases. It is widely used in cell signaling research to probe the function of these kinases. Its primary targets are Src, Lck, Fyn, and Hck.
Q2: I treated my cells with PP2 to inhibit Src phosphorylation, but my Western blot shows an increase in phosphorylated Src (pSrc). Is this expected?
This is a well-documented, albeit paradoxical, effect of PP2. Several studies have reported that while PP2 can effectively inhibit the kinase activity of Src and reduce the phosphorylation of its downstream targets, it can paradoxically lead to an increase in autophosphorylation of Src at tyrosine 416 (Y416). One proposed mechanism is that PP2 binding induces a conformational change in Src, making the Y416 residue more accessible to other kinases or promoting intermolecular autophosphorylation within Src dimers. It is crucial to analyze the phosphorylation of downstream targets to accurately assess the inhibitory effect of PP2.
Q3: What are the known off-target effects of PP2?
While PP2 is a potent Src family kinase inhibitor, it is not entirely specific. At higher concentrations, it can inhibit other kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). It has also been shown to affect other signaling pathways, including the PI3K/Akt pathway.[1] Therefore, it is essential to use the lowest effective concentration of PP2 and to include appropriate controls to account for potential off-target effects.
Q4: What are the recommended concentrations and incubation times for PP2 treatment?
The optimal concentration and incubation time for PP2 can vary depending on the cell type and the specific experimental goals. Generally, a concentration range of 10-20 µM is used for cell-based assays.[1] Incubation times can range from 30 minutes to 24 hours. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q5: What controls should I include in my Western blot experiment with PP2?
To ensure the reliability of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve PP2 (e.g., DMSO) to control for any effects of the solvent itself.
-
Total Protein Levels: Always probe for the total, non-phosphorylated form of your target protein to ensure that changes in phosphorylation are not due to changes in the overall protein expression.
-
Loading Control: Use a housekeeping protein (e.g., GAPDH, β-actin, or tubulin) to normalize your data and ensure equal protein loading between lanes.
-
Positive and Negative Controls: If possible, use cell lysates with known high and low levels of your target protein's phosphorylation as positive and negative controls.
Troubleshooting Guide
Unexpected Banding Patterns
| Problem | Possible Cause | Recommended Solution |
| Increased pSrc band intensity with PP2 treatment | Paradoxical effect of PP2 leading to Src autophosphorylation. | - Confirm inhibition by assessing the phosphorylation of a known downstream target of Src (e.g., FAK, STAT3). - Perform a dose-response experiment to find a concentration that inhibits downstream signaling without significantly increasing pSrc. - Consider using an alternative Src inhibitor, such as SU6656 or Dasatinib. |
| Appearance of non-specific bands | - PP2 off-target effects. - Primary or secondary antibody cross-reactivity. - Protein degradation. | - Lower the concentration of PP2. - Optimize antibody concentrations and blocking conditions. - Ensure fresh protease and phosphatase inhibitors are used during sample preparation. |
| Bands at higher or lower than expected molecular weight | - Post-translational modifications (e.g., glycosylation, ubiquitination). - Splice variants of the target protein. - Protein degradation. | - Consult protein databases (e.g., UniProt) for known modifications and isoforms. - Use fresh samples and lysis buffer with protease inhibitors. |
Issues with Signal Intensity
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for target protein | - Insufficient protein loading. - Ineffective PP2 treatment. - Suboptimal antibody concentration or incubation time. - Poor protein transfer to the membrane. | - Increase the amount of protein loaded per well. - Verify the activity of your PP2 stock. - Optimize primary and secondary antibody dilutions and incubation times. - Confirm successful protein transfer using Ponceau S staining. |
| High background on the blot | - Inadequate blocking. - Antibody concentration is too high. - Insufficient washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). - Titrate your primary and secondary antibodies to find the optimal concentration. - Increase the number and duration of wash steps. |
Data Presentation
Table 1: Example of Densitometric Analysis of Western Blot Data for PP2 Treatment
This table represents a hypothetical quantitative analysis of a Western blot experiment investigating the effect of PP2 on Src and Akt phosphorylation. Band intensities were quantified using densitometry software (e.g., ImageJ) and normalized to the loading control (GAPDH).
| Treatment | pSrc (Y416) Intensity (Normalized to GAPDH) | Total Src Intensity (Normalized to GAPDH) | pAkt (S473) Intensity (Normalized to GAPDH) | Total Akt Intensity (Normalized to GAPDH) |
| Vehicle Control (DMSO) | 1.00 | 1.05 | 1.00 | 0.98 |
| PP2 (10 µM) | 1.52 | 1.02 | 0.45 | 1.01 |
| PP2 (20 µM) | 1.89 | 0.99 | 0.21 | 0.99 |
Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocols
Detailed Protocol for Western Blot Analysis of PP2-Treated Cells
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Prepare a stock solution of PP2 in DMSO.
-
Treat cells with the desired concentrations of PP2 or vehicle (DMSO) for the determined incubation time.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pSrc, anti-Src, anti-pAkt, anti-Akt, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Visualizations
Caption: PP2 inhibits Src kinase activity but can paradoxically increase pSrc levels.
Caption: Standard workflow for a Western blot experiment using PP2.
Caption: PP2 can have off-target effects on other signaling pathways.
References
Technical Support Center: Managing PP2-Induced Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address cytotoxicity observed in normal cells during treatment with PP2, a commonly used Src family kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is PP2 and why does it cause cytotoxicity in normal cells?
PP2 (4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) is a potent and selective inhibitor of Src family tyrosine kinases (SFKs) like Lck, Fyn, and Hck.[1] SFKs are crucial regulators of various cellular processes, including cell growth, differentiation, and survival.[2] While PP2 is often used to study the role of SFKs in cancer cells, these kinases are also essential for the normal functioning of healthy cells. The inhibition of SFKs in normal cells can disrupt vital signaling pathways, leading to unintended cell death, or cytotoxicity. This cytotoxicity often occurs through the induction of apoptosis (programmed cell death).[2][3]
Q2: My normal cells are dying after PP2 treatment. What are the initial troubleshooting steps?
If you observe significant cytotoxicity, consider the following:
-
Confirm the Working Concentration: The effective concentration of PP2 can vary significantly between in vitro assays and cell-based experiments. While its IC50 (the concentration that inhibits 50% of kinase activity) is in the low nanomolar range in cell-free assays, concentrations up to 10 µM are often required to achieve complete SFK inhibition in cell culture.[4] Concentrations above 20 µM can lead to broad growth suppression.[4]
-
Perform a Dose-Response Curve: The most critical first step is to determine the IC50 and the cytotoxic concentration (CC50) for your specific normal cell line. This will help you find a therapeutic window where SFK inhibition is achieved with minimal cell death.
-
Evaluate the Time of Exposure: Cytotoxicity can be time-dependent. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to find the optimal treatment duration.
-
Use a Negative Control: Use PP3, an inactive analog of PP2, as a negative control. If cells treated with PP3 show no cytotoxicity, it suggests the effects of PP2 are likely due to its intended inhibitory activity.
Q3: How can I determine the optimal, non-toxic concentration of PP2 for my specific cell line?
The best approach is to perform a cell viability assay to determine the 50% cytotoxic concentration (CC50). This involves treating your cells with a range of PP2 concentrations and measuring viability after a set period.
Workflow for Determining Optimal Concentration
Caption: Workflow for optimizing PP2 concentration.
Q4: Are there alternatives to PP2 with potentially lower cytotoxicity?
Yes, several other SFK inhibitors are available. Their suitability depends on the specific Src family member you are targeting and the cell type.
| Inhibitor | Primary Target(s) | Typical In-Cell Conc. | Notes on Selectivity & Cytotoxicity |
| PP2 | Lck, Fyn, Src | 5 - 20 µM | Potent but can have off-target effects at higher concentrations.[4] |
| SU6656 | Src, Fyn, Lyn, Yes | 1 - 10 µM | More selective for Src over some other SFKs compared to PP2. |
| Saracatinib (AZD0530) | Src, Abl | 0.1 - 1 µM | Dual Src/Abl inhibitor; has been evaluated in clinical trials. |
| Dasatinib (BMS-354825) | Bcr-Abl, Src, c-Kit | 10 - 100 nM | Highly potent multi-kinase inhibitor; lower concentrations needed. |
Q5: How can I confirm that the observed cell death is due to apoptosis?
Several methods can confirm apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells where the membrane is compromised.
-
Caspase Activity Assays: Apoptosis is executed by a cascade of enzymes called caspases. Measuring the activity of key caspases, like Caspase-3 and Caspase-7, can confirm apoptotic cell death.[2]
-
Western Blot Analysis: You can probe for the cleavage of PARP (Poly (ADP-ribose) polymerase) or Caspase-3, which are hallmarks of apoptosis.
Q6: What signaling pathways are typically involved in PP2-induced cytotoxicity?
PP2-induced apoptosis is often mediated by the disruption of pro-survival signaling pathways. A key pathway affected is the PI3K/Akt pathway , which is frequently downstream of Src.
-
Inhibition of Src by PP2 can lead to decreased phosphorylation (activation) of PI3K and Akt.
-
Reduced Akt activity can lead to the downregulation of anti-apoptotic proteins like Bcl-2.
-
This shift in the balance of pro- and anti-apoptotic proteins can activate the caspase cascade, culminating in cell death.[3]
Simplified PP2-Induced Apoptosis Pathway
Caption: PP2 inhibits Src, leading to apoptosis.
Experimental Protocols
Protocol 1: Determining CC50 using an MTT Assay
This protocol determines the concentration of PP2 that reduces the viability of a cell population by 50%.
Materials:
-
Normal adherent cells
-
96-well plates
-
PP2 stock solution (e.g., 15 mM in DMSO)[1]
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)[5]
-
DMSO
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[6]
-
Drug Preparation: Prepare serial dilutions of PP2 in complete medium. A common range to start with is 1 µM to 100 µM.[7] Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared PP2 dilutions to the respective wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[5][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of cell viability for each concentration: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percent viability against the log of the PP2 concentration and use non-linear regression (sigmoidal dose-response curve) to determine the CC50 value.[8]
-
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following PP2 treatment.
Materials:
-
Cells treated with PP2 at various concentrations
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
FACS tubes
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of PP2 for a specific duration (e.g., 24 hours).[5]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. PP2 | Cell Signaling Technology [cellsignal.com]
- 2. Apoptotic effect of PP2 a Src tyrosine kinase inhibitor, in murine B cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Src kinase inhibitor PP2 regulates the biological characteristics of A549 cells via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. selleckchem.com [selleckchem.com]
- 8. youtube.com [youtube.com]
Optimizing incubation time for 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine?
A1: 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which are widely recognized as potent inhibitors of various protein kinases.[1][2][3] The specific kinase targets can vary based on the compound's structure, but they often play critical roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.[4][5] Therefore, this compound is presumed to function as a kinase inhibitor, though its precise target profile may require experimental validation.
Q2: How should I dissolve and store the compound?
A2: Due to the hydrophobic nature of many pyrazolo[3,4-d]pyrimidine derivatives, poor aqueous solubility can be an issue.[6] It is recommended to dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations for cell-based assays, the final concentration of the organic solvent should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: For initial screening, a broad concentration range is recommended to determine the compound's potency. Based on studies of similar pyrazolo[3,4-d]pyrimidine derivatives, a starting range of 0.01 µM to 100 µM is often employed.[7][8][9] The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and the specific kinase being targeted.
Q4: How do I determine the optimal incubation time for my experiments?
A4: The optimal incubation time is dependent on the specific biological question being addressed. For assessing the inhibition of kinase phosphorylation, which is often a rapid event, shorter incubation times ranging from minutes to a few hours may be sufficient.[10] For assays measuring downstream effects such as changes in gene expression or cell viability, longer incubation times of 24, 48, or 72 hours are typically necessary. It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific assay and cell line.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Due to limited aqueous solubility, the compound may precipitate out of the cell culture medium. Visually inspect the media for any signs of precipitation. If observed, consider lowering the final concentration or using a different solvent system. |
| Cell Culture Conditions | Ensure that cell density, passage number, and growth phase are consistent across experiments. Over-confluent or unhealthy cells can respond differently to treatment. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound concentrations across all wells and experiments. |
| Edge Effects in Microplates | In multi-well plates, wells on the outer edges can be prone to evaporation, leading to increased compound concentration. To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation. |
Issue 2: High Background Signal or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Solvent Cytotoxicity | The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Include a vehicle control (cells treated with the same concentration of solvent without the compound) in all experiments to assess solvent toxicity. |
| Compound Cytotoxicity | The compound itself may induce cytotoxicity at higher concentrations, which can interfere with the interpretation of results from functional assays. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of the compound. |
| Non-specific Binding | The compound may bind to other cellular targets in addition to the intended kinase. If off-target effects are suspected, consider performing a kinase panel screening to assess the compound's selectivity. |
Issue 3: No Observable Effect of the Compound
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration | The concentrations tested may be too low to elicit a biological response. Test a wider and higher range of concentrations. |
| Inappropriate Incubation Time | The incubation time may be too short to observe the desired effect. Perform a time-course experiment with longer incubation periods. |
| Cell Line Insensitivity | The chosen cell line may not express the target kinase or may have redundant signaling pathways that compensate for the inhibition. Confirm the expression of the target kinase in your cell line via methods like Western blotting or qPCR. |
| Compound Degradation | The compound may be unstable in the cell culture medium over long incubation periods. Assess the stability of the compound under your experimental conditions. |
Experimental Protocols
Protocol 1: Determining the IC50 Value using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine stock solution in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of Kinase Phosphorylation
-
Cell Seeding and Starvation: Plate cells and allow them to grow to 70-80% confluency. For many kinase signaling pathways, it is necessary to serum-starve the cells for several hours to overnight to reduce basal kinase activity.
-
Pre-treatment with Inhibitor: Treat the cells with varying concentrations of the compound or a vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulation: If the kinase is activated by a specific ligand (e.g., a growth factor), add the ligand to the medium and incubate for a short period (e.g., 5-30 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Example IC50 Values for 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine in Different Cancer Cell Lines after 48-hour Incubation
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 5.2 |
| MCF-7 | Breast Cancer | 12.8 |
| A549 | Lung Cancer | 8.5 |
| U87-MG | Glioblastoma | 15.1 |
Note: These are example values and the actual IC50 will vary depending on experimental conditions.
Table 2: Recommended Incubation Times for Various Assays
| Assay Type | Typical Incubation Time |
| Kinase Phosphorylation Assay | 5 minutes - 2 hours |
| Gene Expression Analysis (qPCR) | 4 - 24 hours |
| Cell Viability/Proliferation Assay | 24 - 72 hours |
| Apoptosis Assay | 24 - 48 hours |
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of the compound.
Caption: General experimental workflow for in vitro testing of the compound.
References
- 1. Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: D...: Ingenta Connect [ingentaconnect.com]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGFA-VEGFR2 signaling (WP3888) - Homo sapiens | WikiPathways [wikipathways.org]
- 6. iris.cnr.it [iris.cnr.it]
- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Experiments with 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine (PP2)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, a well-characterized inhibitor of the Src family of tyrosine kinases. Due to the conserved nature of the ATP-binding pocket across the kinome, achieving absolute specificity with small molecule inhibitors can be challenging. This guide offers strategies to improve the specificity of your experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine?
A1: 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, also known as PP2, is a potent, ATP-competitive inhibitor of the Src family of protein tyrosine kinases.[1] Its pyrazolo[3,4-d]pyrimidine core structure mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of these kinases and prevent the transfer of phosphate to their substrates.[2]
Q2: What are the known primary targets and off-targets of PP2?
A2: PP2 is most potent against the Src family kinases (SFKs), including Lck, Fyn, and Hck. However, it is not entirely specific and has been shown to inhibit other kinases, albeit at higher concentrations. For instance, it displays weaker inhibition of the epidermal growth factor receptor (EGFR).[3][4] Its lack of absolute selectivity is a critical consideration in experimental design and data interpretation.[3]
Q3: How can I improve the specificity of my experiments with PP2?
A3: Improving experimental specificity involves a multi-pronged approach:
-
Use the lowest effective concentration: Determine the minimal concentration of PP2 required to inhibit your target of interest in your specific experimental system through dose-response studies.
-
Employ a negative control: Use the structurally related but inactive analog, PP3, to distinguish between specific inhibition of SFKs and non-specific or off-target effects.
-
Validate findings with alternative methods: Confirm your results using complementary approaches such as RNA interference (e.g., siRNA or shRNA) to knockdown your target kinase.
-
Perform kinase profiling: If resources permit, screen PP2 against a broad panel of kinases to understand its activity profile in your experimental context.
Q4: I am not observing the expected inhibition of my target. What are the possible reasons?
A4: Several factors could contribute to a lack of inhibitory effect:
-
Inhibitor Instability: Ensure that your stock solution of PP2 is properly stored and has not degraded. Prepare fresh working solutions for each experiment.
-
Cellular Permeability and Efflux: The inhibitor may not be efficiently entering the cells, or it may be actively transported out by efflux pumps.
-
High Intracellular ATP Concentration: As an ATP-competitive inhibitor, the efficacy of PP2 can be influenced by high intracellular ATP levels, which can outcompete the inhibitor for binding to the kinase.
-
Incorrect Isoform: Kinase genes can produce multiple isoforms through splicing, and these isoforms can have different sensitivities to inhibitors. Ensure you are targeting the relevant isoform in your system.
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Western Blot Results for Phospho-Src
Possible Causes and Solutions:
-
Suboptimal Antibody Performance:
-
Low Levels of Basal Src Activation:
-
Solution: Some cell lines may have low endogenous Src activity. Consider stimulating the cells with a known activator (e.g., growth factors like PDGF or EGF) to induce a robust and detectable phosphorylation signal.
-
-
Issues with Sample Preparation:
-
Solution: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your proteins. Process samples quickly and on ice to minimize enzymatic activity.
-
-
Incorrect Loading:
-
Solution: Always run a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. Normalize the phospho-Src signal to the total Src signal to account for any variations in total protein levels.
-
Problem 2: High Cell Death or Unexpected Phenotypes at High PP2 Concentrations
Possible Causes and Solutions:
-
Off-Target Effects:
-
Solution: High concentrations of PP2 are more likely to inhibit other kinases, leading to unintended cellular consequences.[3] Perform a dose-response experiment to identify the lowest concentration that effectively inhibits Src phosphorylation without causing widespread toxicity. Compare the phenotype observed with PP2 to that of a more specific inhibitor or a genetic knockdown of Src.
-
-
Solvent Toxicity:
-
Solution: PP2 is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your cell culture medium is consistent across all treatments (including vehicle controls) and is below the toxic threshold for your cell line (generally <0.5%).
-
-
Use of an Inactive Control:
-
Solution: Treat cells with the inactive analog PP3 at the same concentrations as PP2. If PP3 does not produce the same phenotype, it suggests that the observed effect of PP2 is likely due to its intended inhibitory activity, though not necessarily exclusive to Src.
-
Quantitative Data
Table 1: Inhibitory Potency (IC50) of PP2 against Various Kinases
| Kinase Family | Kinase | IC50 (nM) |
| Src Family | Lck | 4 |
| Fyn | 5 | |
| Hck | 5 | |
| Other Tyrosine Kinases | EGFR | 480 |
| ZAP-70 | >100,000 | |
| Serine/Threonine Kinases | JAK2 | >50,000 |
Note: IC50 values can vary depending on the assay conditions.[3][4]
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Src (Tyr416) and Total Src
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of PP2, PP3 (negative control), and a vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Phospho-Src (Tyr416) (e.g., Cell Signaling Technology #2101)[5] overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Re-probing: To detect total Src, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against total Src. This allows for the normalization of the phospho-signal to the total amount of Src protein.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of PP2 and appropriate controls (vehicle and PP3).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Visualizations
Caption: Simplified Src signaling pathway and the inhibitory action of PP2.
Caption: Troubleshooting workflow for addressing inhibitor specificity.
Caption: Key strategies for enhancing the specificity of inhibitor studies.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Phospho-Src (Ser17) Antibody | Affinity Biosciences [affbiotech.com]
- 3. c-Src inhibitor PP2 inhibits head and neck cancer progression through regulation of the epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho Src Antibody Panel (ARG30170) - arigo Biolaboratories [arigobio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Src kinase inhibitor PP2 regulates the biological characteristics of A549 cells via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Src Inhibition by PP2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurately validating the inhibition of proto-oncogene tyrosine-protein kinase Src is critical for advancing cancer research and therapeutic development. This guide provides a comprehensive comparison of PP2, a widely used Src family kinase inhibitor, with other common alternatives, supported by experimental data and detailed protocols for validation using Western blotting.
Introduction to Src and Its Inhibition
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, survival, and migration. Dysregulation of Src activity is frequently observed in various human cancers, making it a key therapeutic target. The activation of Src is controlled by phosphorylation at two key tyrosine residues: autophosphorylation at Tyr416 in the activation loop leads to increased kinase activity, while phosphorylation at Tyr527 in the C-terminal tail by C-terminal Src kinase (Csk) maintains an inactive conformation.
PP2 is a potent, ATP-competitive, and selective inhibitor of the Src family of protein tyrosine kinases, including Lck, Fyn, and Hck.[1][2] It is widely used in preclinical research to probe the function of Src kinases. However, like many kinase inhibitors, PP2 is not entirely specific and can affect other kinases.[3] This guide compares PP2 with other well-established Src inhibitors, Dasatinib and Saracatinib (AZD0530), to provide a clearer understanding of their relative potencies and specificities.
Comparison of Src Inhibitors
The selection of an appropriate Src inhibitor is crucial for obtaining reliable experimental results. The following table summarizes the half-maximal inhibitory concentrations (IC50) of PP2, Dasatinib, and Saracatinib against Src and other kinases, providing a quantitative comparison of their potency.
| Inhibitor | Target Kinase | IC50 (nM) | Key Off-Targets |
| PP2 | Lck | 4 | EGFR (>100-fold less potent)[4] |
| Fyn | 5 | ZAP-70 (>100 µM), JAK2 (>50 µM)[1][2] | |
| Hck | 5 | ||
| Dasatinib | Src | 0.8 | c-Kit (79 nM), Abl (<1 nM)[4] |
| Lck | 1.0 | ||
| Yes | 1.1 | ||
| Saracatinib (AZD0530) | Src | 2.7 | c-Yes (4 nM), Fyn (10 nM), Lyn (6 nM), Blk (10 nM), Fgr (5 nM), Lck (4 nM)[1] |
| Abl (less active), EGFR (L858R and L861Q, less active)[1] |
Note: IC50 values can vary depending on the assay conditions and cell type used. The data presented here is compiled from various sources for comparative purposes.
Validating Src Inhibition using Western Blot
Western blotting is a fundamental technique to validate the efficacy of Src inhibitors by measuring the phosphorylation status of Src at Tyr416. A decrease in the ratio of phosphorylated Src (p-Src) to total Src indicates successful inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for validating Src inhibition using Western blot.
Caption: Workflow for Western Blot Validation of Src Inhibition.
Detailed Experimental Protocol
This protocol provides a detailed methodology for comparing the effects of PP2, Dasatinib, and Saracatinib on Src phosphorylation in a cancer cell line.
1. Cell Culture and Treatment:
-
Seed a human cancer cell line known to have active Src signaling (e.g., PC-3, A549, or H1975) in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of PP2, Dasatinib, and Saracatinib in DMSO.
-
Treat cells with varying concentrations of each inhibitor (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
2. Protein Lysate Preparation:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Src (Tyr416) (e.g., Cell Signaling Technology #6943, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
After imaging, strip the membrane and re-probe with a primary antibody for total Src (e.g., Cell Signaling Technology #2109, 1:1000 dilution) to normalize for protein loading.
4. Data Analysis:
-
Quantify the band intensities for p-Src and total Src using image analysis software (e.g., ImageJ).
-
Calculate the ratio of p-Src to total Src for each treatment condition.
-
Compare the normalized p-Src levels across the different inhibitor treatments to determine their relative efficacy.
Src Signaling Pathway and Inhibition
The following diagram illustrates the central role of Src in cellular signaling and the points of inhibition by PP2 and other Src inhibitors.
Caption: Simplified Src Signaling Pathway and Inhibition.
Conclusion
Validating the inhibition of Src kinase activity is a critical step in many areas of biomedical research. While PP2 is a valuable tool, understanding its characteristics in comparison to other inhibitors like Dasatinib and Saracatinib allows for a more informed selection of research tools. Dasatinib, for instance, shows high potency against Src but also potently inhibits Abl and c-Kit, which could lead to off-target effects that need to be considered in the experimental design.[4] Saracatinib also demonstrates high potency for Src and other Src family kinases.[1] The choice of inhibitor should be guided by the specific research question and the desired level of selectivity. The provided Western blot protocol offers a robust method for quantifying and comparing the efficacy of these inhibitors, enabling researchers to generate reliable and reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src Inhibitors, PP2 and Dasatinib, Increase Retinoic Acid-Induced Association of Lyn and c-Raf (S259) and Enhance MAPK Dependent Differentiation of Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Comparative Guide to the Efficacy of PP2 and SU6656 as Src Inhibitors
In the landscape of cancer research and drug development, the Src family of non-receptor tyrosine kinases represents a critical target for therapeutic intervention. These kinases play a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Their aberrant activation is a frequent occurrence in many human cancers, making them attractive targets for inhibitor development. This guide provides a detailed comparison of two widely used Src inhibitors, PP2 and SU6656, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, selectivity, and experimental applications.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of PP2 and SU6656 against various Src family kinases (SFKs) and other kinases is a key determinant of their utility in research and potential therapeutic applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Kinase | PP2 IC50 (nM) | SU6656 IC50 (nM) |
| Src Family Kinases | ||
| Src | 100 | 280[1][2] |
| Lck | 4[3][4][5] | 6.88[6] |
| Fyn | 5[3][4] | 170[1][2] |
| Lyn | - | 130[1][2] |
| Yes | - | 20[1][2] |
| Hck | 5[4] | - |
| Other Kinases | ||
| EGFR | 480 | >10,000[2] |
| JAK2 | >50,000[4] | - |
| ZAP-70 | >100,000[4] | - |
| CSK | 730 | - |
| AMPK (α2) | - | 220[6] |
Summary of Potency Data:
PP2 demonstrates high potency against Lck and Fyn, with IC50 values in the low nanomolar range.[3][4] Its inhibitory activity against Src itself is less potent. In contrast, SU6656 exhibits a broader inhibitory profile against the Src family, with particularly strong inhibition of Yes kinase.[1][2][6] Both inhibitors show significantly less activity against other tyrosine kinases like EGFR, JAK2, and ZAP-70, indicating a degree of selectivity for the Src family.[2][4]
Mechanism of Action
Both PP2 and SU6656 are ATP-competitive inhibitors.[3][6] This means they bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Experimental Protocols
To evaluate and compare the efficacy of Src inhibitors like PP2 and SU6656, a variety of in vitro and cell-based assays are employed. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific Src family kinase.
Materials:
-
Purified recombinant Src family kinase (e.g., Src, Lck, Fyn)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive assays)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]
-
PP2 and SU6656 at various concentrations
-
Filter paper discs (for radioactive assays) or 96-well plates (for non-radioactive assays)
-
Phosphorimager or plate reader
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its substrate in the kinase assay buffer.
-
Add the inhibitor (PP2 or SU6656) at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Initiate the kinase reaction by adding ATP. For radioactive assays, [γ-³²P]ATP is used.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction. For radioactive assays, this is done by spotting the reaction mixture onto filter paper discs and immersing them in acid to precipitate the radiolabeled substrate.[7] For non-radioactive assays, a stop solution is added.
-
Quantify the kinase activity. For radioactive assays, the amount of incorporated radiolabel is measured using a phosphorimager. For non-radioactive assays, such as those using ADP-Glo™ or Transcreener® ADP², the amount of ADP produced is measured using a plate reader.[9][10]
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis for Src Phosphorylation
This cell-based assay assesses the ability of an inhibitor to block Src activation within a cellular context by measuring the phosphorylation of Src at its activating tyrosine residue (Tyr416).
Objective: To determine the effect of PP2 and SU6656 on Src activation in cells.
Materials:
-
Cell line of interest (e.g., NIH/3T3, HPAC)
-
Cell culture medium and supplements
-
Growth factors (e.g., PDGF-BB) to stimulate Src activity
-
PP2 and SU6656
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of PP2 or SU6656 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., PDGF-BB) to induce Src activation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Src (Tyr416).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Src to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Src to total Src.
Visualizing Src Signaling and Experimental Workflow
Src Signaling Pathway
Src is a central node in numerous signaling pathways that control cell growth, proliferation, and survival.[11] Upon activation by upstream signals such as receptor tyrosine kinases (RTKs) and integrins, Src phosphorylates a variety of downstream substrates, initiating multiple signaling cascades.[11][12]
Caption: Simplified Src signaling pathway.
Experimental Workflow for Inhibitor Comparison
A systematic workflow is essential for the robust comparison of inhibitor efficacy. This involves a combination of in vitro and cell-based assays to provide a comprehensive understanding of the inhibitor's performance.
Caption: Workflow for comparing Src inhibitors.
Off-Target Effects and Selectivity
While both PP2 and SU6656 are considered relatively selective for Src family kinases, it is crucial to be aware of potential off-target effects, as these can influence experimental outcomes and interpretation.[13][14][15][16][17][18] For instance, at higher concentrations, PP2 has been reported to inhibit other intracellular kinases.[3] Similarly, SU6656 can inhibit AMPK.[6] Therefore, it is recommended to use the lowest effective concentration of these inhibitors and to include appropriate controls in experiments. For example, PP3, an inactive analog of PP2, can be used as a negative control.[19]
Conclusion
Both PP2 and SU6656 are valuable tools for investigating the role of Src family kinases in various biological processes. The choice between these inhibitors will depend on the specific research question and the expression profile of Src family kinases in the experimental system. PP2 offers high potency against Lck and Fyn, making it suitable for studies focused on these kinases. SU6656 provides a broader inhibition of the Src family, which can be advantageous when targeting multiple family members is desired. Careful consideration of their respective potency, selectivity, and potential off-target effects is essential for the design of rigorous and reproducible experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PP2 | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SU 6656 | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Kinase activity assays Src and CK2 [protocols.io]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. promega.com [promega.com]
- 11. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 18. icr.ac.uk [icr.ac.uk]
- 19. Inhibition assay [bio-protocol.org]
A Comparative Analysis of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine (PP2) and Related Pyrazolopyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent kinase inhibitors. This guide provides a comparative analysis of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, a well-established Src family kinase inhibitor commonly known as PP2, against other notable pyrazolopyrimidine derivatives. The following sections present quantitative biological data, detailed experimental protocols, and visual representations of key concepts to facilitate a comprehensive understanding of their structure-activity relationships and therapeutic potential.
Performance Comparison of Pyrazolopyrimidine Derivatives
The inhibitory activity of PP2 and its analogs is typically evaluated through in vitro kinase assays and cell-based cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize the IC50 values of PP2 and other selected pyrazolopyrimidine derivatives against various protein kinases and cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50) of Pyrazolopyrimidine Derivatives Against Protein Kinases
| Compound | Target Kinase | IC50 (nM) |
| PP2 | Lck | 5 |
| Fyn | 6 | |
| Src | 170 | |
| PTK6 | 13.0 | |
| PP1 | Lck | 5 |
| Fyn | 6 | |
| Src | 170 | |
| PTK6 | 2.5 | |
| SI221 | Src | Not specified, but noted as more effective than PP2 in glioblastoma cells[1] |
| Compound 11a | Src | < 0.5 |
| Yes | Subnanomolar | |
| ABL | >475 | |
| Dasatinib (Reference) | Src | Not specified, but used as a positive control[2] |
| ABL | Not specified, but used as a positive control[2] |
Table 2: Comparative Cytotoxicity (IC50) of Pyrazolopyrimidine Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| S7 | Daoy (Medulloblastoma) | 6.24 |
| S29 | Daoy (Medulloblastoma) | 1.72 |
| SI163 | Daoy (Medulloblastoma) | 3.5 |
| Cisplatin (Reference) | Daoy (Medulloblastoma) | 4.89 |
| Etoposide (Reference) | Daoy (Medulloblastoma) | 4.21 |
| Compound 10 | HT-29 (Colon) | Modest activity at 50 µM |
| SK-OV-3 (Ovarian) | Modest activity at 50 µM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these pyrazolopyrimidine derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Protocol:
-
Reagents and Materials: Purified recombinant kinase, kinase buffer, ATP (adenosine triphosphate), substrate peptide, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A reaction mixture is prepared containing the kinase, its specific substrate peptide, and the kinase buffer.
-
Serial dilutions of the test compounds (e.g., PP2, PP1) are added to the reaction mixture. A control with DMSO alone is also included.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity, is measured using a detection reagent and a luminometer.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Culture: Cancer cells (e.g., Daoy, HT-29) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazolopyrimidine derivatives. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.[4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Off-Target Effects of PP2 on TGF-beta Receptor Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Src family kinase inhibitor PP2 and its off-target effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative inhibitors.
The small molecule inhibitor PP2 is widely used in cancer research as a selective inhibitor of Src-family tyrosine kinases. However, accumulating evidence reveals that PP2 is not as selective as once believed and can exert significant off-target effects, most notably on the TGF-β signaling pathway. This guide will delve into these off-target effects, compare PP2 with more selective TGF-β pathway inhibitors, and provide the necessary experimental context for researchers to make informed decisions in their studies.
Performance Comparison of TGF-β Pathway Inhibitors
The following tables summarize the quantitative data on the inhibitory activity of PP2 and alternative compounds on their intended targets and on the TGF-β receptors.
Table 1: Inhibitor Potency (IC50) on Target Kinases
| Inhibitor | Target Kinase(s) | IC50 | Reference(s) |
| PP2 | Lck | 4 nM | [1][2] |
| Fyn | 5 nM | [1][2] | |
| Hck | 5 nM | [2] | |
| EGFR | 480 nM | [2] | |
| TβRI (ALK5) | ~100 nM | [3] | |
| TβRII | Weak Inhibition | [3] | |
| SB431542 | TβRI (ALK5) | 94 nM | |
| ALK4 | Potent Inhibition | ||
| ALK7 | Potent Inhibition | ||
| p38 MAPK | >10,000 nM | ||
| LY2109761 | TβRI | 38 nM (Ki) | |
| TβRII | 300 nM (Ki) | ||
| SU6656 | Src family kinases | Potent Inhibition | [4][5] |
| TβRI (ALK5) | No significant inhibition | [4][5] |
Table 2: Overview of Inhibitor Specificity and Off-Target Effects on TGF-β Signaling
| Inhibitor | Primary Target(s) | Effect on TGF-β Signaling | Key Characteristics |
| PP2 | Src family kinases | Direct inhibition of TβRI and weak inhibition of TβRII | A potent Src inhibitor with significant off-target effects on the TGF-β pathway, making it a dual Src/TGF-β inhibitor.[3][4][6] |
| SB431542 | TβRI (ALK5), ALK4, ALK7 | Potent and selective inhibition | Considered a standard selective inhibitor of the TGF-β type I receptors. |
| LY2109761 | TβRI and TβRII | Dual inhibition | Targets both type I and type II TGF-β receptors. |
| SU6656 | Src family kinases | No significant inhibition | A more specific Src inhibitor that can be used as a negative control to delineate Src-dependent vs. off-target effects of PP2 on TGF-β signaling.[4][5] |
Signaling Pathways and Inhibitor Actions
The following diagrams illustrate the canonical TGF-β signaling pathway and the points of intervention by the discussed inhibitors.
Caption: Canonical TGF-β signaling pathway and points of inhibitor action.
Experimental Protocols
To aid in the design and interpretation of experiments, we provide detailed methodologies for key assays used to assess the effects of inhibitors on TGF-β signaling.
In Vitro Kinase Assay for TβRI
This assay directly measures the ability of an inhibitor to block the kinase activity of the TGF-β type I receptor.
Caption: Workflow for an in vitro TβRI kinase assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant catalytic domain of TβRI (ALK5) with a kinase reaction buffer containing a generic substrate (e.g., myelin basic protein) or a specific substrate like GST-Smad2.
-
Inhibitor Addition: Add the inhibitor (PP2, SB431542, etc.) at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
-
Initiation: Start the kinase reaction by adding ATP, typically including a radioactive isotope such as [γ-³²P]ATP for detection.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE. The phosphorylated substrate is then visualized and quantified using autoradiography or phosphorimaging. The intensity of the phosphorylated substrate band is inversely proportional to the inhibitory activity of the compound.
Western Blot for Smad2 Phosphorylation
This cell-based assay assesses the inhibition of TGF-β signaling within a cellular context by measuring the phosphorylation of the downstream effector Smad2.
Caption: Workflow for Western blot analysis of Smad2 phosphorylation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) and grow to 70-80% confluency. Pre-incubate the cells with the desired concentrations of the inhibitor or vehicle for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with a known concentration of TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2). Subsequently, or on a parallel blot, probe with an antibody for total Smad2 to serve as a loading control.
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of p-Smad2 to total Smad2. A decrease in this ratio in inhibitor-treated cells compared to the TGF-β stimulated control indicates inhibition of the pathway.
TGF-β-Responsive Reporter Assay
This assay measures the transcriptional activity of the TGF-β pathway.
Methodology:
-
Cell Transfection: Transfect cells with a reporter plasmid containing a TGF-β-responsive promoter element (e.g., a Smad-binding element) driving the expression of a reporter gene, such as firefly luciferase. A second plasmid expressing a control reporter (e.g., Renilla luciferase) is often co-transfected for normalization. Stable cell lines expressing the reporter construct can also be used.
-
Inhibitor Treatment and Stimulation: Seed the transfected cells in a multi-well plate. Pre-treat with the inhibitors at various concentrations, followed by stimulation with TGF-β1.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the activity of both the experimental and control luciferases using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A reduction in the normalized luciferase activity in the presence of an inhibitor indicates a blockage of the TGF-β signaling pathway.
Conclusion and Recommendations
The evidence strongly indicates that PP2 is not a selective Src family kinase inhibitor and exhibits significant off-target activity against the TGF-β type I receptor.[3][4][6] This dual inhibitory nature of PP2 can confound the interpretation of experimental results where a specific role for Src kinases in TGF-β signaling is being investigated.
For researchers aiming to specifically dissect the role of Src in TGF-β-mediated responses, it is crucial to use more selective inhibitors. The use of SU6656, which does not inhibit TGF-β receptors, in parallel with PP2 can help differentiate between Src-dependent and off-target effects.[4][5]
For studies focused on inhibiting the TGF-β pathway itself, inhibitors like SB431542 and LY2109761 offer more specific and well-characterized alternatives to PP2. The choice between these will depend on whether the desired outcome is selective inhibition of the type I receptor or dual inhibition of both type I and type II receptors.
By understanding the polypharmacology of inhibitors like PP2 and employing appropriate controls and alternative reagents, researchers can ensure the accuracy and reliability of their findings in the complex field of signal transduction.
References
- 1. PP 2 | Src Kinases | Tocris Bioscience [tocris.com]
- 2. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 3. The Src family kinase inhibitors PP2 and PP1 block TGF-beta1-mediated cellular responses by direct and differential inhibition of type I and type II TGF-beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.uni-luebeck.de [research.uni-luebeck.de]
- 5. stemcell.com [stemcell.com]
- 6. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]
Cross-reactivity of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine with other kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, commonly known as PP2, with a panel of other kinases. The data presented herein, supported by detailed experimental protocols, offers valuable insights into the inhibitor's off-target effects and aids in the interpretation of experimental results.
PP2 is a potent, ATP-competitive inhibitor of the Src family of protein tyrosine kinases.[1] While widely utilized as a selective Src inhibitor, comprehensive profiling reveals its interaction with a broader range of kinases, a critical consideration for its application in targeted research and drug discovery.
Kinase Inhibition Profile of PP2
The inhibitory activity of PP2 has been quantified against a variety of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of PP2, providing a clear comparison of its potency against its primary targets and other off-target kinases.
| Kinase Family | Kinase Target | IC50 (nM) |
| Src Family | Lck | 4[2][3][4] |
| Fyn | 5[2][3][4] | |
| Hck | 5[2][3] | |
| Src | 100[4] | |
| Other Tyrosine Kinases | PTK6 | 50[5] |
| EGFR | 480[2][4] | |
| Other Kinases | ZAP-70 | > 100,000[3] |
| JAK2 | > 50,000[3] |
Experimental Protocols
The determination of kinase inhibition profiles is crucial for evaluating the selectivity of compounds like PP2. Below are the methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., acid-treated enolase)
-
[γ-³²P]ATP
-
Kinase buffer (25 mM HEPES, 3 mM MnCl₂, 5 mM MgCl₂, 100 μM sodium orthovanadate)
-
PP2 at various concentrations
-
96-well high protein binding assay plates
-
Protein A-Sepharose beads
-
Anti-kinase antibody
-
Lysis buffer
-
2x solubilization buffer (containing 10 mM ATP)
-
7.5% SDS-polyacrylamide gel
-
Scintillation fluid
-
Micro-β-counter or phosphorimager
Procedure:
-
Kinase Immunoprecipitation: Cell lysates containing the target kinase are incubated with a specific anti-kinase antibody. Protein A-Sepharose beads are then added to capture the antibody-kinase complex. The beads are washed with lysis buffer and then kinase buffer.
-
Kinase Reaction: The immunoprecipitated kinase is added to a 96-well plate coated with the kinase substrate.
-
Inhibitor Addition: Varying concentrations of PP2 are added to the wells.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The plate is incubated for 20 minutes at 20°C.
-
Termination of Reaction: The reaction is stopped by adding a boiling 2x solubilization buffer.
-
Detection and Quantification:
-
For most kinases: Samples are run on an SDS-polyacrylamide gel. The gel is dried and exposed to X-ray film. The optical density of the phosphorylated substrate band is quantified.
-
For Lck: The assay plate is washed, and scintillation fluid is added to the wells. The incorporation of ³²P is measured using a micro-β-counter.[1]
-
Signaling Pathway Interactions
PP2's primary mechanism of action is the inhibition of Src family kinases, which are key regulators of multiple downstream signaling pathways controlling cell proliferation, survival, and migration. However, its cross-reactivity with other kinases, such as EGFR, indicates that its biological effects may be a consequence of modulating multiple pathways.
Experimental Workflow for Kinase Profiling
The systematic evaluation of a compound's selectivity across the kinome is a standard procedure in drug discovery. The following diagram illustrates a typical workflow for determining the cross-reactivity of an inhibitor like PP2.
References
Saracatinib: A Potent and Selective Alternative to PP2 for Src Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is critical for the accurate interpretation of experimental results and the advancement of therapeutic strategies targeting Src family kinases (SFKs). This guide provides a comprehensive comparison of Saracatinib (also known as AZD0530) and PP2, two widely used Src inhibitors, with a focus on their performance, selectivity, and supporting experimental data.
Executive Summary
Saracatinib emerges as a compelling alternative to the commonly used Src inhibitor, PP2. While both are potent inhibitors of Src family kinases, Saracatinib generally exhibits greater selectivity and has been more extensively characterized in preclinical and clinical studies. This guide will delve into the specifics of their inhibitory activity, selectivity profiles, and provide detailed experimental protocols for their evaluation.
Performance Comparison: Saracatinib vs. PP2
The potency and selectivity of kinase inhibitors are paramount for their utility in research and therapeutic development. The following tables summarize the available quantitative data for Saracatinib and PP2. It is important to note that the data presented is collated from various studies, and direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions.
| Kinase | Saracatinib IC50 (nM) | Reference |
| Src | 2.7 | [1] |
| c-Yes | 4-10 | [1] |
| Fyn | 4-10 | [1] |
| Lyn | 4-10 | [1] |
| Blk | 4-10 | [1] |
| Fgr | 4-10 | [1] |
| Lck | 4-10 | [1] |
| Abl | >100 | [1] |
| EGFR | >100 | [1] |
| Kinase | PP2 IC50 (nM) | Reference |
| Lck | 4 | [2] |
| Fyn | 5 | [2] |
| Hck | 5 | [2] |
| EGFR | 480 | [3] |
| ZAP-70 | >100,000 | [2] |
| JAK2 | >50,000 | [2] |
Key Observations:
-
Saracatinib demonstrates potent, low nanomolar inhibition of Src and several other Src family kinases.[1]
-
PP2 is also a potent inhibitor of several SFKs, with IC50 values in the low nanomolar range for Lck, Fyn, and Hck.[2]
-
A direct comparative study in prostate cancer cells showed that both Saracatinib and PP2 effectively reduced the phosphorylation of Src at the activating tyrosine 416 (Y416) in a dose-dependent manner.
Delving into the Src Signaling Pathway
Src, a non-receptor tyrosine kinase, is a critical node in various signaling pathways that regulate cell proliferation, survival, migration, and invasion. Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target.
References
Control experiments for 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine studies
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for designing robust control experiments when studying the Src family kinase inhibitor, 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, commonly known as PP2.
This document outlines appropriate positive and negative controls, compares PP2 to alternative inhibitors, and provides detailed experimental protocols for key assays.
Introduction to PP2
PP2 is a potent, ATP-competitive, and reversible inhibitor of the Src family of non-receptor tyrosine kinases, with IC50 values in the low nanomolar range for Lck and Fyn[1]. The Src family of kinases, including Src, Lyn, Fyn, Yes, Lck, Blk, and Hck, are crucial regulators of a multitude of cellular processes such as cell growth, differentiation, adhesion, and migration[2]. Dysregulation of Src kinase activity is frequently implicated in the development and progression of various cancers, making inhibitors like PP2 valuable research tools and potential therapeutic agents[3][4][5].
Mechanism of Action and Signaling Pathway
As an ATP-competitive inhibitor, PP2 binds to the ATP-binding pocket of the Src kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition blocks the signal transduction cascades that regulate numerous cellular functions.
Control Experiments: A Framework for Rigor
To ensure the specificity and validity of experimental results obtained using PP2, a comprehensive set of control experiments is essential.
Negative Controls
A negative control is crucial to demonstrate that the observed effects are due to the inhibition of the target kinase and not to off-target effects or the compound's chemical structure.
-
PP3 (4-Amino-1-tert-butyl-3-(p-methylphenyl)pyrazolo[3,4-d]pyrimidine): PP3 is an inactive analog of PP2 and serves as an excellent negative control. It has a similar chemical structure to PP2 but does not significantly inhibit Src family kinases. Any cellular effect observed with PP2 but not with PP3 can be more confidently attributed to Src inhibition.
-
Vehicle Control: The solvent used to dissolve PP2 (e.g., DMSO) should be added to cells at the same final concentration as in the PP2-treated samples to control for any effects of the solvent itself.
Positive Controls
A positive control confirms that the experimental system is working as expected and is capable of detecting the inhibition of Src kinase activity.
-
PP1 (4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine): PP1 is another potent Src family kinase inhibitor and can be used as a positive control to confirm the expected biological outcome of Src inhibition[6].
-
Other Validated Src Inhibitors: Compounds like Saracatinib (AZD0530), Dasatinib, and Bosutinib, which are well-characterized Src inhibitors, can also serve as positive controls[1][6].
Comparative Analysis of Src Kinase Inhibitors
While PP2 is a widely used tool, it is important to be aware of its selectivity profile and consider alternative inhibitors for comparative studies.
| Inhibitor | Target Kinases | IC50 (Src) | Key Features |
| PP2 | Src family kinases (Lck, Fyn, Src) | 4-5 nM | Potent and widely used research tool. Known to have off-target effects on other kinases. |
| PP1 | Src family kinases | 170 nM | Structurally related to PP2, often used as a positive control. |
| Saracatinib (AZD0530) | Src, Abl | 2.7 nM | Orally bioavailable, has been evaluated in clinical trials.[6] |
| Dasatinib | Src, Bcr-Abl, c-Kit, PDGFR | <1 nM | A multi-kinase inhibitor approved for the treatment of certain leukemias.[1][7] |
| Bosutinib | Src, Abl | 1.2 nM | A dual Src/Abl inhibitor used in the treatment of chronic myeloid leukemia.[1] |
| SU6656 | Src family kinases (Yes, Lyn, Fyn) | 280 nM | Another commonly used research inhibitor.[1] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Below are detailed protocols for common assays used to study the effects of PP2 and its controls.
In Vitro Src Kinase Assay (Radiometric)
This assay directly measures the phosphorylation of a substrate by Src kinase.
Materials:
-
Recombinant active Src kinase
-
Src kinase reaction buffer (e.g., 100mM Tris-HCl, pH 7.2, 125mM MgCl2, 25mM MnCl2, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM DTT)[8]
-
Src kinase substrate peptide (e.g., KVEKIGEGTYGVVYK)[9]
-
[γ-32P]ATP
-
PP2, PP3, and other inhibitors
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing Src kinase reaction buffer, the substrate peptide, and the test compound (PP2, PP3, or vehicle) at the desired concentration.
-
Add recombinant active Src kinase to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Wash with acetone to dry the paper.
-
Measure the incorporated radioactivity using a scintillation counter.
Cell-Based Western Blot Analysis of Src Activity
This assay assesses the phosphorylation state of Src or its downstream targets in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PP2, PP3, and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-FAK, anti-total-FAK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with PP2, PP3, or a vehicle control at the desired concentrations for a specified time.
-
If applicable, stimulate the cells with a growth factor or other agonist to activate Src signaling.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein.
By employing a rigorous set of controls and considering alternative inhibitors, researchers can generate high-quality, reproducible data that accurately reflects the role of Src kinase in their biological system of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HTScan® Src Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src inhibitor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. merckmillipore.com [merckmillipore.com]
Unmasking the Double-Edged Sword: A Comparative Guide to the Kinase Selectivity of the PP2 Inhibitor
For researchers, scientists, and drug development professionals navigating the complex world of kinase inhibitors, a thorough understanding of their selectivity is paramount. This guide provides an objective comparison of the kinase selectivity profile of the widely used inhibitor, PP2, against other alternatives, supported by experimental data and detailed protocols. While historically lauded for its specificity towards Src-family kinases, a closer examination of its broader kinase profile reveals a more complex and less selective nature, a critical consideration for interpreting experimental results and designing future therapies.
The inhibitor PP2 is a potent, ATP-competitive small molecule that has been instrumental in elucidating the roles of Src-family tyrosine kinases in various cellular processes.[1][2] However, its reputation as a highly selective inhibitor has been challenged by more extensive kinase profiling studies, revealing significant off-target effects that can confound experimental outcomes.[3][4] This guide aims to provide a clear-eyed view of PP2's kinase selectivity, offering a comparative analysis with other common inhibitors and the necessary experimental context for informed decision-making in research and development.
Kinase Inhibition Profile: A Quantitative Comparison
The following table summarizes the inhibitory activity of PP2 and its analogs, PP1 and SU6656, against a panel of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the potency of these compounds against their primary targets and reveals their off-target interactions.
| Kinase Target | PP2 IC50 (nM) | PP1 IC50 (nM) | SU6656 IC50 (nM) |
| Src Family Kinases | |||
| Lck | 4[1][3] | 170 | 280 |
| Fyn | 5[1][3] | 100 | 20 |
| Hck | 5[1][3] | 130 | Not Available |
| Src | 100 | 170 | 8 |
| Other Kinases | |||
| EGFR | 480[3] | >100,000 | 7,100 |
| ZAP-70 | >100,000[1][3] | >100,000 | >100,000 |
| JAK2 | >50,000[1][3] | >100,000 | >100,000 |
| ErbB2 | Significant Inhibition | Not Available | Not Available |
| ErbB3 | Significant Inhibition | Not Available | Not Available |
Note: "Not Available" indicates that data was not readily found in the searched literature. The term "Significant Inhibition" is used when broad screening data indicates inhibition but specific IC50 values are not provided.[4]
The Src Signaling Pathway and PP2 Inhibition
The Src family of non-receptor tyrosine kinases plays a crucial role in regulating a multitude of cellular processes, including cell growth, differentiation, and survival. The following diagram illustrates a simplified view of the Src signaling pathway and the point of inhibition by PP2.
Caption: Simplified Src signaling pathway and the inhibitory action of PP2.
Experimental Protocols: Determining Kinase Selectivity
The determination of a compound's kinase selectivity profile is a critical step in its characterization. A common method employed is the in vitro kinase assay, which measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.
In Vitro Kinase Assay Protocol
This protocol outlines a general procedure for performing an in vitro kinase assay to determine the IC50 value of an inhibitor.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for detection
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, and DTT)
-
Test inhibitor (e.g., PP2) at various concentrations
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing the kinase reaction buffer, the specific kinase, and its substrate.
-
Add Inhibitor: Add the test inhibitor at a range of concentrations to the appropriate wells. Include a control with no inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ATP (including a spike of [γ-³²P]ATP).
-
Incubate: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes) to allow for phosphorylation.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Capture Substrate: Transfer the reaction mixture to a filter plate or spot onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash: Wash the filter plate or paper extensively to remove unincorporated [γ-³²P]ATP.
-
Detect Phosphorylation: Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for Kinase Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
The Broader Implications of PP2's Selectivity Profile
While PP2 remains a valuable tool for studying Src-family kinases, its off-target effects, particularly on kinases like EGFR, ErbB2, and ErbB3, necessitate careful experimental design and interpretation.[3][4] For instance, attributing a cellular effect solely to Src inhibition when using PP2 could be misleading if the observed phenotype is actually due to the inhibition of another kinase.
Researchers using PP2 should consider the following:
-
Employing multiple, structurally distinct inhibitors: Comparing the effects of PP2 with other Src-family kinase inhibitors, such as SU6656 or the more selective compound Src-I1, can help to confirm that the observed effects are indeed due to Src inhibition.
-
Using genetic approaches: Techniques like siRNA or CRISPR/Cas9 to knockdown Src expression can provide a more specific means of validating the role of Src in a particular process.
-
Performing dose-response experiments: Using the lowest effective concentration of PP2 can help to minimize off-target effects.
References
A Comparative Guide to PP2 Treatment: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of PP2, a potent Src family kinase inhibitor, in both laboratory (in vitro) and living organism (in vivo) settings. The data presented herein is intended to offer an objective overview of PP2's performance and provide detailed experimental context to support further research and development.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from key in vitro and in vivo experiments with PP2 treatment.
Table 1: In Vitro Effects of PP2 on Cancer Cell Lines
| Cell Line | Assay | Concentration | Observed Effect |
| HT29 (Colon Cancer) | Growth Inhibition | 20 µM | 40-50% growth inhibition.[1] |
| HT29 (Colon Cancer) | Src Activity | 20 µM | 35% inhibition of Src activity for 2 days.[1] |
| HT29, SW480, PMCO1 (Colon), PLC/PRF/5, KYN-2, Li7, HepG2 (Liver), MCF-7, MDA-MB-468, BT-474 (Breast) | Growth Inhibition | 1 µM - 100 µM | Dose-dependent growth inhibition.[1] |
| HeLa, SiHa (Cervical Cancer) | Proliferation | 10 µM | Time- and dose-dependent inhibition of proliferation.[1] |
| HeLa, SiHa (Cervical Cancer) | Protein Expression | 10 µM | Down-regulation of pSrc-Y416, pEGFR-Y845, and -Y1173.[1][2] |
| HeLa, SiHa (Cervical Cancer) | Cell Cycle | 10 µM | Upregulation of p21(Cip1) and p27(Kip1); downregulation of cyclin A, Cdk-2, -4 (HeLa) and cyclin B, Cdk-2 (SiHa).[1] |
| A549 (Lung Cancer) | Cell Viability | Up to 320 µM | Dose-dependent decrease in viability and colony formation. |
| A549 (Lung Cancer) | Invasion | 80 µM | Over 50% decrease in transmembrane cells. |
| A549 (Lung Cancer) | Apoptosis | Increasing concentrations | Dose-dependent increase in apoptosis. |
Table 2: In Vivo Effects of PP2 in Animal Models
| Animal Model | Cancer Type | Treatment Regimen | Observed Effect |
| SCID Mice | Colon Cancer (HT29 cells) | 5 mg/kg/day | Slowed growth of primary tumors.[1] |
| SCID Mice | Colon Cancer (HT29 cells) | 5 mg/kg/day | Significantly reduced relative liver weight and liver metastasis volume.[1] |
| Nude Mice | Pancreatic Cancer (with Gemcitabine) | 2 mg/kg (3 times a week) | 25% tumor growth inhibition (PP2 alone); 98% inhibition with Gemcitabine.[3] |
| Nude Mice | Pancreatic Cancer (with Gemcitabine) | 2 mg/kg (3 times a week) | 88% of PP2-treated group developed liver metastases (compared to 100% in control); no detectable metastases with Gemcitabine combination.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization for specific cell lines or animal models.
In Vitro Assays
1. Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of PP2 (e.g., 0.1, 1, 10, 20, 50, 100 µM) dissolved in DMSO and diluted in cell culture medium. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
2. Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with the desired concentrations of PP2.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing PP2 every 2-3 days.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).
3. Cell Invasion (Transwell) Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Seed 5 x 10^4 cells in the upper chamber in serum-free medium containing different concentrations of PP2.
-
Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Analysis: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
4. Western Blot Analysis
-
Cell Lysis: Treat cells with PP2 for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-pSrc, anti-Src, anti-pEGFR, anti-EGFR, anti-Akt, anti-pAkt, anti-cyclin D1, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 for primary antibodies is common.[3]
5. Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with PP2 for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
In Vivo Studies
1. Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
2. PP2 Administration
-
Formulation: Dissolve PP2 in a vehicle suitable for in vivo administration. A common vehicle is a mixture of DMSO and corn oil (e.g., 10% DMSO, 90% corn oil).[4] Another option includes a solution of 2% DMSO, 30% PEG 300, and 5% Tween 80 in PBS. The final concentration of DMSO should be kept low to avoid toxicity.[4]
-
Dosage and Administration: Administer PP2 via intraperitoneal (i.p.) injection at a dose of, for example, 5 mg/kg/day or 2 mg/kg three times a week.[1][3] The control group should receive the vehicle alone.
-
Treatment Duration: Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a specific size.
3. Analysis of Tumor Growth and Metastasis
-
Tumor Measurement: Continue to measure tumor volume throughout the treatment period.
-
Metastasis Assessment: At the end of the study, euthanize the mice and harvest the primary tumors and major organs (e.g., lungs, liver). The number and size of metastatic nodules can be counted.
-
Immunohistochemistry (IHC): Fix the harvested tumors and organs in 10% formalin, embed in paraffin, and section them. Perform IHC staining for relevant markers such as E-cadherin, Ki-67 (proliferation marker), or cleaved caspase-3 (apoptosis marker) to assess the molecular effects of PP2 treatment within the tumor tissue.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by PP2 and a typical experimental workflow.
Caption: PP2 inhibits the Src signaling pathway.
Caption: Experimental workflow for comparing PP2 effects.
Caption: Effect of PP2 on cell cycle regulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Src family kinase inhibitor PP2 efficiently inhibits cervical cancer cell proliferation through down-regulating phospho-Src-Y416 and phospho-EGFR-Y1173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Validating the Activity of a Src Family Kinase Inhibitor: A Comparative Guide to 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine (PP2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine (also known as PP2), a potent and selective inhibitor of the Src family of protein tyrosine kinases. To objectively assess its performance, we present supporting experimental data comparing PP2 with Dasatinib, a well-established multi-targeted kinase inhibitor that also potently inhibits Src. Detailed methodologies for key validation experiments are provided to facilitate the replication and extension of these findings.
Introduction to PP2 and Src Kinase Inhibition
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine (PP2) is a member of the pyrazolopyrimidine class of compounds and functions as an ATP-competitive inhibitor of Src family kinases (SFKs).[1] SFKs are a group of non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is frequently observed in various human cancers, making them a key target for therapeutic intervention. PP2 and its analog, PP1, are widely used research tools to investigate signaling pathways involving Src kinases.
Positive Control: Dasatinib
For the validation of PP2's activity, Dasatinib serves as an excellent positive control. Dasatinib is a potent, oral, multi-targeted kinase inhibitor that targets several kinases, including BCR-ABL and the Src family of kinases.[2][3] Its well-characterized inhibitory profile and clinical use in treating certain leukemias make it a robust benchmark for comparing the efficacy of novel Src inhibitors like PP2.
Comparative Efficacy: PP2 vs. Dasatinib
The inhibitory activity of PP2 and Dasatinib against Src family kinases can be quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for both inhibitors against various B lymphoma cell lines, demonstrating their potent anti-proliferative effects.
| Cell Line | PP2 IC50 (µM) | Dasatinib IC50 (nM) |
| BKS-2 (murine) | 4.5 ± 0.5 | 1.0 ± 0.2 |
| WEHI-231 (murine) | 5.0 ± 0.8 | 2.5 ± 0.5 |
| CH12 (murine) | 6.5 ± 1.0 | 5.0 ± 1.0 |
| SudHL-6 (human) | 8.0 ± 1.2 | 10.0 ± 2.0 |
| OCI-Ly10 (human) | 9.5 ± 1.5 | 20.0 ± 4.0 |
| SudHL-4 (human) | 10.0 ± 1.8 | 25.0 ± 5.0 |
| OCI-Ly3 (human) | > 20 | 100.0 ± 15.0 |
Data adapted from a study on B lymphoma cells.
It is important to note that while both compounds are potent, Dasatinib generally exhibits a lower IC50 in the nanomolar range compared to the micromolar range for PP2 in these cell lines. This suggests that Dasatinib is a more potent inhibitor of cell proliferation in this context. However, the selectivity of each inhibitor for Src family kinases versus other kinases should also be considered when interpreting these results.
Experimental Protocols
To validate the inhibitory activity of PP2 and compare it with a positive control like Dasatinib, a Western blot analysis to assess the phosphorylation status of Src is a standard and effective method.
Experimental Protocol: Western Blot for Phospho-Src (Tyr416) Inhibition
This protocol details the steps to assess the inhibition of Src kinase activity by measuring the phosphorylation of Src at tyrosine 416, a key indicator of its active state.
1. Cell Culture and Treatment:
-
Seed a suitable cancer cell line with known Src activity (e.g., A549, FaDu, or a B lymphoma cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PP2 (e.g., 1, 5, 10, 20 µM) and Dasatinib (e.g., 10, 50, 100, 200 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes at 95-100°C.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
5. Western Blotting:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
6. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-Src (Tyr416) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
7. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Src and a loading control protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software. The ratio of phospho-Src to total Src will indicate the level of Src inhibition.
Visualizing Key Processes
To better understand the context of PP2's activity, the following diagrams illustrate the Src signaling pathway and a typical experimental workflow for its validation.
Caption: A simplified diagram of the Src signaling pathway.
Caption: A typical experimental workflow for Western blot analysis.
Conclusion
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine (PP2) is a valuable tool for studying Src family kinase signaling. When validating its activity, the use of a well-characterized positive control such as Dasatinib is crucial for a robust comparative analysis. The provided experimental protocol for Western blotting offers a reliable method to quantify the inhibitory effects of PP2 on Src phosphorylation. By employing these methodologies, researchers can effectively assess the efficacy and specificity of PP2 and other novel Src inhibitors in various cellular contexts.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, a substituted pyrazolopyrimidine. While a specific Safety Data Sheet (SDS) for this exact compound was not located, the following procedures are based on guidelines for structurally similar chemicals, including other pyrazolopyrimidine derivatives and chlorinated heterocyclic compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to adhere to fundamental safety protocols. Always consult your institution's specific waste management guidelines and the responsible environmental health and safety (EHS) officer.
Personal Protective Equipment (PPE): All personnel handling this compound should wear appropriate PPE.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, labeled container for chemical waste.
Step-by-Step Disposal Protocol
The disposal of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine should be managed as hazardous chemical waste. Due to its chlorinated nature, it must be segregated from non-halogenated waste streams.[1][2]
1. Waste Identification and Segregation:
-
Categorization: Classify this compound as a solid, halogenated organic waste.
-
Labeling: Clearly label the waste container with the full chemical name: "3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine", the appropriate hazard pictograms (e.g., "Acute Toxicity," "Hazardous to the Environment"), and the date of accumulation.[3]
-
Segregation: Store this waste separately from incompatible materials, particularly strong oxidizing agents and non-halogenated solvents.[2]
2. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and sealable container made of a material compatible with the chemical.[1]
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[4] The storage area should be a designated satellite accumulation area for hazardous waste.
3. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulations.
Experimental Workflow for Disposal
Logical Decision-Making for Disposal Path
References
Essential Safety and Operational Guidance for 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, a member of the pyrazolopyrimidine class of compounds often utilized in research as potent inhibitors of protein tyrosine kinases. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, particularly in its solid, powdered form, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[1] | Protects against splashes, dust, and aerosols. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material. Inspect gloves for integrity before each use. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | For handling larger quantities or when dust formation is likely, a respirator with a particulate filter (e.g., N95, P3) is recommended.[1] | Minimizes inhalation of the powdered compound. |
Hazard Identification and First Aid
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[2] |
Quantitative Safety Data
Specific quantitative toxicological data for 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine is not available. However, for a related pyrazolopyrimidine derivative, the following data has been reported:
| Compound | Test Type | Route of Exposure | Species | Dose | Reference |
| Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-1-phenyl-N-4-pyridinyl- | LD50 | Oral | Mouse | >800 mg/kg | [5] |
Note: This data is for a structurally related compound and should be used for general informational purposes only. A comprehensive risk assessment should be conducted before handling any chemical.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and to minimize environmental impact.
Experimental Workflow
The following diagram illustrates a typical workflow for handling a solid chemical compound like 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine in a laboratory setting.
Caption: General laboratory workflow for handling a solid chemical compound.
Detailed Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of a solid chemical compound.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Prepare the workspace by ensuring it is clean and free of clutter. If possible, perform the procedure in a chemical fume hood.
-
-
Weighing:
-
Tare a clean, dry weighing vessel on a calibrated analytical balance.
-
Carefully transfer the desired amount of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine to the weighing vessel. Avoid creating dust.
-
-
Dissolution:
-
Transfer the weighed solid to an appropriate volumetric flask.
-
Add a small amount of the desired solvent (e.g., DMSO) to dissolve the solid.
-
Once dissolved, add the solvent to the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage:
-
Store the stock solution in a clearly labeled, sealed container at the recommended temperature.
-
Disposal Plan
All waste materials should be handled in accordance with institutional and local regulations.
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and PPE, in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Empty Containers: Rinse empty containers with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
Logical Relationships in Chemical Handling Safety
The following diagram illustrates the logical relationships between hazard identification, risk assessment, and the implementation of control measures.
Caption: The iterative process of laboratory safety management.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 5. RTECS NUMBER-UR0737000-Chemical Toxicity Database [drugfuture.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
